Exatecan Intermediate 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(8-acetamido-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-7-10-4-5-12(17-8(2)19)15(21)14(10)13(6-11(7)16)18-9(3)20/h6,12H,4-5H2,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQLSBJKEGXCGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)NC(=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Solubility Landscape of Exatecan Intermediate 5: A Technical Guide for Drug Development Professionals
For Immediate Release
This technical guide addresses the critical physicochemical property of solubility for Exatecan Intermediate 5, a key building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan. While specific quantitative solubility data for this intermediate in various organic solvents is not extensively available in the public domain, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for determining and applying such crucial data. The focus of this guide is to equip research teams with the methodologies required to generate reliable solubility profiles, enabling informed decisions in process development, formulation, and scale-up operations.
Introduction to this compound
Exatecan is a powerful anticancer agent, and the efficiency of its synthesis is paramount. This compound, identified as (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6(4H)-dione, is a chiral tricyclic lactone that forms a critical part of the Exatecan structure. The stereochemistry at the C4 position is vital for the biological activity of the final drug. Given its importance, understanding its behavior in various solvents is a fundamental prerequisite for optimizing reaction conditions, purification processes, and overall manufacturing efficiency.
Chemical Structure:
(Image of the chemical structure of (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6(4H)-dione would be inserted here in a full whitepaper)
Molecular Formula: C₁₃H₁₃NO₅
Molecular Weight: 263.25 g/mol
The Critical Role of Solubility Data
The solubility of a pharmaceutical intermediate dictates several key aspects of the drug development and manufacturing process:
-
Reaction Kinetics: The rate and completeness of a chemical reaction are often dependent on the concentration of the reactants in the solvent.
-
Purification: Crystallization, a common method for purifying intermediates, is entirely dependent on solubility differences in various solvents and at different temperatures.
-
Process Safety and Handling: Understanding solubility helps in preventing precipitation in transfer lines and reactors, which can cause blockages and operational failures.
-
Formulation Development: For intermediates that might be isolated and stored, understanding their solubility is key to developing stable solutions or suspensions.
Experimental Determination of Solubility: Detailed Protocols
The absence of publicly available, comprehensive solubility data for this compound necessitates in-house determination. Below are detailed protocols for two standard methods for generating this data.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.[1]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, dimethylformamide, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane compatibility)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the vial to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution).
-
Filtration (Optional but Recommended): Filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.22 µm) to remove any remaining micro-particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL and mol/L.
High-Throughput Solubility Screening
For rapid screening of multiple solvents, a high-throughput method can be employed.[2][3]
Objective: To quickly assess the approximate solubility of this compound across a wide range of organic solvents.
Materials and Equipment:
-
96-well microtiter plates
-
Automated liquid handling system
-
Plate shaker
-
Plate reader with UV-Vis or nephelometry capabilities
-
Stock solution of this compound in a highly soluble solvent (e.g., DMSO)
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., 100 mg/mL in DMSO).
-
Solvent Dispensing: Use an automated liquid handler to dispense the various organic solvents to be tested into the wells of a 96-well plate.
-
Compound Addition: Add a small, known volume of the stock solution to each well.
-
Mixing and Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Detection: Analyze the plate using a plate reader. The amount of precipitation can be measured by light scattering (nephelometry) or by measuring the absorbance after allowing the precipitate to settle.
-
Data Analysis: The results provide a semi-quantitative or rank-ordered assessment of solubility in the tested solvents. Solvents in which the solution remains clear have higher solubility for the intermediate.
Data Presentation and Interpretation
To facilitate comparison and decision-making, all generated solubility data should be organized into a clear and structured format.
Table 1: Template for Recording the Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Notes |
| Methanol | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | |||
| Acetonitrile | 25 | Shake-Flask | |||
| Dichloromethane | 25 | Shake-Flask | |||
| Ethyl Acetate | 25 | Shake-Flask | |||
| Toluene | 25 | Shake-Flask | |||
| Tetrahydrofuran | 25 | Shake-Flask | |||
| Dimethylformamide | 25 | Shake-Flask | |||
| Dimethyl Sulfoxide | 25 | Shake-Flask |
Visualization of Experimental and Logical Workflows
To further clarify the processes involved in solubility determination and solvent selection, the following diagrams are provided.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Decision Pathway for Solvent Selection.
Conclusion
References
Navigating the Stability of Exatecan Intermediate 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Exatecan, a potent topoisomerase I inhibitor, has emerged as a critical component in advanced cancer therapeutics, most notably as the payload in antibody-drug conjugates (ADCs). The synthetic pathway to this complex molecule involves several key precursors, among them Exatecan Intermediate 5. Ensuring the stability and purity of this intermediate is paramount to the successful and efficient synthesis of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the recommended storage, stability, and analytical methodologies pertinent to this compound, drawing upon available data and established knowledge of related camptothecin analogs.
Storage and Handling Recommendations
Proper storage is the first line of defense in maintaining the integrity of this compound. Based on supplier data and the general sensitivity of complex organic molecules, the following conditions are recommended.
Table 1: Recommended Storage Conditions for this compound [1][2]
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | 2 years | Suitable for shorter-term storage. Ensure protection from light and moisture. | |
| In Solvent | -80°C | 6 months | Use a suitable, dry solvent. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For very short-term storage of solutions. Prone to faster degradation. |
Physicochemical Properties and Stability Profile
This compound, a substituted N-acetyl aminonaphthalene derivative, possesses functional groups that are susceptible to degradation under certain environmental conditions. While specific forced degradation studies on this intermediate are not extensively published, a stability profile can be inferred from studies on analogous structures and the parent compound, Exatecan.
The primary degradation pathways for camptothecin and its derivatives, which are structurally related to the final product synthesized from this intermediate, involve hydrolysis of the lactone ring. Although this compound does not contain this lactone ring, its N-acetyl and fluoro-substituted aromatic structure suggests potential susceptibility to hydrolysis and photolytic degradation.
A logical workflow for assessing the stability of a synthetic intermediate like this compound is crucial for process development and quality control.
Caption: A logical workflow for a comprehensive stability study of a pharmaceutical intermediate.
Experimental Protocols for Stability Assessment
To establish a robust stability profile for this compound, a series of experiments should be conducted following the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing of new drug substances.
Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method.
Table 2: Proposed Conditions for Forced Degradation Studies of this compound
| Stress Condition | Proposed Methodology | Analytical Technique |
| Acid Hydrolysis | Dissolve in a suitable solvent and expose to 0.1 M HCl at 60°C for 24 hours. | RP-HPLC with PDA/UV and MS |
| Base Hydrolysis | Dissolve in a suitable solvent and expose to 0.1 M NaOH at 60°C for 24 hours. | RP-HPLC with PDA/UV and MS |
| Oxidative Degradation | Dissolve in a suitable solvent and expose to 3% H₂O₂ at room temperature for 24 hours. | RP-HPLC with PDA/UV and MS |
| Thermal Degradation | Expose the solid compound to dry heat at 80°C for 48 hours. | RP-HPLC with PDA/UV and MS |
| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). | RP-HPLC with PDA/UV and MS |
Stability-Indicating Analytical Method
A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying this compound from any potential degradation products.
Table 3: Example of a Stability-Indicating HPLC Method for Related Compounds [3][4]
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection | UV/PDA detector at a wavelength determined by the UV spectrum of the intermediate. |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
The following diagram illustrates a typical workflow for the development and validation of a stability-indicating HPLC method.
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Potential Degradation Pathways
While specific degradation products for this compound are not documented in the public domain, potential degradation pathways can be hypothesized based on its chemical structure. The N-acetyl group could be susceptible to hydrolysis under strong acidic or basic conditions, leading to the corresponding amino derivative. The aromatic rings may be susceptible to oxidative degradation.
Understanding these potential pathways is critical for analytical method development and for defining control strategies during synthesis and storage.
Conclusion
The stability of this compound is a critical parameter in the manufacturing of Exatecan-based therapeutics. While detailed public data on this specific intermediate is scarce, a robust stability program can be designed based on established principles for pharmaceutical intermediates and related camptothecin analogs. Adherence to recommended storage conditions, implementation of comprehensive forced degradation studies, and the use of a validated stability-indicating analytical method are essential to ensure the quality, purity, and integrity of this vital precursor. Further internal studies are necessary to fully characterize the degradation profile and establish a definitive shelf-life for this compound under various conditions.
References
The Core Mechanism of Exatecan as a Topoisomerase I Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan (DX-8951f) is a potent, semi-synthetic, water-soluble derivative of camptothecin, engineered to exhibit enhanced therapeutic efficacy and an improved toxicity profile compared to its predecessors like topotecan and irinotecan.[1] Its primary mechanism of action is the potent inhibition of human DNA topoisomerase I (TOP1), a critical enzyme that alleviates torsional stress during DNA replication and transcription.[2][3] By targeting TOP1, Exatecan introduces cytotoxic lesions in rapidly proliferating cancer cells, making it a cornerstone of various cancer therapies, including as a payload in antibody-drug conjugates (ADCs).[4][5] This technical guide provides a comprehensive analysis of Exatecan's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: Stabilization of the TOP1-DNA Cleavage Complex
Under normal physiological conditions, TOP1 resolves DNA supercoiling by inducing a transient single-strand break. This process involves the formation of a covalent intermediate, known as the TOP1-DNA cleavage complex (TOP1cc), where the enzyme is linked to the 3'-phosphate end of the broken DNA strand. After the DNA strand rotates to relieve torsional strain, TOP1 re-ligates the nick, completing the catalytic cycle.[6]
Exatecan exerts its cytotoxic effect by intercalating into the DNA helix at the site of the single-strand break and binding to the TOP1-DNA complex.[3] This binding stabilizes the TOP1cc, preventing the re-ligation of the DNA strand.[2][6] The collision of a replication fork with this stabilized ternary complex leads to the conversion of the single-strand break into a permanent and lethal double-strand DNA break.[3] This irreversible DNA damage triggers downstream cellular processes, ultimately leading to cell cycle arrest and apoptosis.[4][5]
Modeling of Exatecan's binding at the interface of the TOP1cc suggests novel molecular interactions with a flanking DNA base and the TOP1 residue N352, in addition to the known interactions of camptothecins with residues R364, D533, and N722.[4] These additional interactions may contribute to the enhanced stability of the complex and the superior potency of Exatecan compared to other camptothecin analogs.[4]
Figure 1: Signaling pathway of Topoisomerase I inhibition by Exatecan.
Quantitative Data on Inhibitory Activity
Exatecan has consistently demonstrated superior potency in preclinical studies compared to other clinically used camptothecin derivatives, such as topotecan and SN-38 (the active metabolite of irinotecan).[2][7]
In Vitro Cytotoxicity of Exatecan and Comparators
| Cell Line | Cancer Type | Exatecan GI₅₀ (ng/mL) | SN-38 GI₅₀ (ng/mL) | Topotecan GI₅₀ (ng/mL) |
| Breast Cancer (pooled) | Breast | 2.02 | - | - |
| Colon Cancer (pooled) | Colon | 2.92 | - | - |
| Stomach Cancer (pooled) | Gastric | 1.53 | - | - |
| Lung Cancer (pooled) | Lung | 0.877 | - | - |
| PC-6 | Lung | 0.186 | - | - |
| PC-6/SN2-5 (SN-38 resistant) | Lung | 0.395 | - | - |
| MOLT-4 | Leukemia | ~1 | >10 | >10 |
| CCRF-CEM | Leukemia | ~1 | >10 | >10 |
| DU145 | Prostate | ~1 | >10 | >10 |
| DMS114 | Small Cell Lung | ~1 | >10 | >10 |
GI₅₀: 50% growth inhibition concentration. Data compiled from multiple sources.[8][9][10]
Topoisomerase I Inhibitory Activity
| Compound | IC₅₀ (µg/mL) | Relative Potency vs. Topotecan | Relative Potency vs. SN-38 |
| Exatecan | 0.975 | ~10x | ~3x |
| Topotecan | 9.52 | 1x | - |
| SN-38 | 2.71 | ~3.5x | 1x |
| Camptothecin | 23.5 | ~0.4x | ~0.1x |
IC₅₀: 50% inhibitory concentration against purified human topoisomerase I. Data compiled from multiple sources.[7][8][11]
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This in vitro assay is fundamental for determining a compound's ability to inhibit the catalytic activity of TOP1.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human TOP1, and an assay buffer.
-
Compound Incubation: Add varying concentrations of Exatecan or other test compounds to the reaction mixtures. A control reaction without any inhibitor should be included.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic reaction.
-
Reaction Termination: Stop the reaction by adding a solution containing a protein denaturant, such as SDS.
-
Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The degree of inhibition is determined by the amount of supercoiled DNA remaining, which can be quantified using densitometry to calculate an IC₅₀ value.[3][12]
Figure 2: Experimental workflow for a Topoisomerase I DNA relaxation assay.
In Vitro Cytotoxicity Assay
This assay measures the effect of a compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., DU145, MOLT-4) in 96-well plates at a predetermined density and allow them to adhere overnight.[2]
-
Drug Treatment: Treat the cells with a range of concentrations of Exatecan for a specified period (e.g., 72 hours).[2]
-
Viability Assessment: Determine cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated controls. Plot the dose-response curve to determine the GI₅₀ or IC₅₀ value.[6]
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of a compound in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously inject human tumor cells into immunocompromised mice (e.g., nude or SCID mice).[3]
-
Tumor Growth: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).[3]
-
Treatment: Randomize mice into control (vehicle) and treatment groups. Administer Exatecan via a clinically relevant route (e.g., intravenous) at various doses and schedules.[3]
-
Monitoring: Regularly measure tumor volume and body weight throughout the study.[3]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Calculate metrics such as tumor growth inhibition (TGI).[3]
Figure 3: Logical workflow for an in vivo tumor xenograft study.
Conclusion
Exatecan's mechanism of action as a topoisomerase I inhibitor is characterized by its potent ability to stabilize the TOP1-DNA cleavage complex, leading to the formation of lethal double-strand DNA breaks in cancer cells. Its superior in vitro and in vivo activity compared to earlier camptothecin analogs underscores its significance in oncology drug development. The detailed experimental protocols provided herein serve as a foundational resource for researchers investigating the therapeutic potential of Exatecan and other novel topoisomerase I inhibitors. The continued exploration of Exatecan, particularly as a cytotoxic payload in ADCs, holds significant promise for advancing targeted cancer therapies.[5]
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
Safety and Handling of Exatecan Intermediate 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for Exatecan Intermediate 5 (CAS No. 143655-70-3), a key component in the synthesis of the potent topoisomerase I inhibitor, Exatecan. Given its role in the production of a cytotoxic final product, this intermediate must be handled with the utmost care to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1][2]
GHS Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): H335 - May cause respiratory irritation.[1][2]
Signal Word: Warning[1]
Hazard Pictograms:
-
GHS07 (Exclamation Mark)
Precautionary Statements: A comprehensive list of precautionary statements can be found in the Safety Data Sheet and includes avoiding breathing dust, washing hands thoroughly after handling, and wearing appropriate personal protective equipment.[1]
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 143655-70-3 | [1] |
| Molecular Formula | C15H17FN2O3 | [2] |
| Molecular Weight | 292.31 g/mol | [2] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |
| Solubility | DMSO: 25 mg/mL (85.53 mM) | [3] |
Table 2: Toxicological Data for Exatecan (Final Product) for Reference
| Parameter | Value | Species/System | Source |
| IC50 (Topoisomerase I Inhibition) | 2.2 µM (0.975 µg/mL) | N/A | [3] |
| Mean GI50 (Breast Cancer Cells) | 2.02 ng/mL | Human Cell Lines | [4] |
| Mean GI50 (Colon Cancer Cells) | 2.92 ng/mL | Human Cell Lines | [4] |
| Mean GI50 (Stomach Cancer Cells) | 1.53 ng/mL | Human Cell Lines | [4] |
| Mean GI50 (Lung Cancer Cells) | 0.877 ng/mL | Human Cell Lines | [4] |
| Dose-Limiting Toxicities (Clinical) | Neutropenia, Thrombocytopenia | Human | [5][6] |
Experimental Protocols
General Handling and Storage Protocol
-
Personnel: Only trained personnel familiar with the handling of potent and cytotoxic compounds should work with this compound.
-
Designated Area: All handling of the solid compound and preparation of solutions should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to prevent contamination of the general laboratory space.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer pair immediately if contaminated.
-
Lab Coat: A disposable, low-permeability lab coat with long sleeves and tight cuffs is required.
-
Eye Protection: Chemical safety goggles and a face shield must be worn.
-
Respiratory Protection: For handling the solid powder outside of a containment system, a properly fitted N95 or higher-level respirator is necessary.
-
-
Weighing: Weigh the solid compound in a containment system (e.g., a fume hood) on a disposable weigh paper.
-
Solution Preparation: Prepare solutions in a fume hood. Add solvent to the vial containing the solid to avoid generating dust.
-
Storage: Store the solid compound at -20°C in a tightly sealed container in a designated, locked location.[3] Solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate method, such as wiping with a 70% ethanol solution.[1]
-
Waste Disposal: Dispose of all contaminated materials (gloves, lab coats, weigh papers, etc.) as hazardous cytotoxic waste in accordance with institutional and local regulations.
Spill Response Protocol
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent entry.
-
Report: Inform the laboratory supervisor and the institutional safety officer.
-
PPE: Don the appropriate PPE as described in section 3.1 before re-entering the area.
-
Containment: For liquid spills, cover with an absorbent material (e.g., diatomite).[1] For solid spills, gently cover with a damp absorbent pad to avoid raising dust.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris using forceps or other appropriate tools. Place all waste into a labeled, sealed container for hazardous cytotoxic waste.
-
Decontaminate: Clean the spill area with a 70% ethanol solution, followed by a detergent and water wash.[1]
-
Documentation: Document the spill and the cleanup procedure in the laboratory safety records.
Visualizations
Synthesis of Exatecan
The following diagram illustrates a simplified synthetic pathway for Exatecan, highlighting the position of Intermediate 5.
Caption: Simplified synthesis pathway of Exatecan.
Safe Handling Workflow
This diagram outlines the essential workflow for the safe handling of this compound in a research laboratory.
Caption: Safe handling workflow for this compound.
First Aid Measures
In the event of exposure, prompt action is critical.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[1]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Fire-Fighting and Accidental Release Measures
-
Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[1]
-
Special Hazards: May emit irritant fumes during combustion.[1]
-
Firefighter Protection: Wear a self-contained breathing apparatus and full protective clothing.[1]
-
Accidental Release: For spills, use full personal protective equipment. Avoid breathing vapors, mist, or dust. Ensure adequate ventilation and evacuate personnel to safe areas. Prevent further leakage if possible and keep the product away from drains and water courses.[1] Absorb solutions with a liquid-binding material and decontaminate surfaces with alcohol.[1]
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel should be thoroughly trained on the specific hazards and handling procedures for any chemical they work with and should always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier. All procedures should be carried out in accordance with institutional and local safety regulations.
References
The Genesis of a Potent Anti-Cancer Agent: A Technical Guide to the Discovery and History of Exatecan and Its Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exatecan (DX-8951f) has emerged as a formidable force in oncology, representing a significant advancement in the lineage of camptothecin analogs. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic pathways of Exatecan and its crucial intermediates.[1] It is designed to serve as an in-depth resource, offering detailed experimental methodologies, quantitative data, and visual representations of its mechanism of action and synthesis to facilitate further research and development in the field of targeted cancer therapy.
Introduction: The Evolution from a Natural Product
The journey to Exatecan began with the discovery of camptothecin, a pentacyclic quinoline alkaloid isolated from the bark of Camptotheca acuminata.[1] While a potent inhibitor of topoisomerase I, camptothecin's clinical utility was marred by poor water solubility and the instability of its lactone ring at physiological pH.[1] This spurred the development of semi-synthetic analogs with improved pharmacological profiles. Exatecan, a second-generation, water-soluble derivative, was designed to overcome these limitations, exhibiting enhanced stability and greater potency.[2][3][] It has since become a critical component as the cytotoxic payload in the highly successful antibody-drug conjugate (ADC), Trastuzumab deruxtecan (Enhertu®).[1]
Mechanism of Action: A Potent Topoisomerase I Inhibitor
Exatecan exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential enzyme for relieving torsional stress during DNA replication and transcription.[2][5][6] The core mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA, known as the TOP1-DNA cleavage complex.[2][3] By binding to this intermediate, Exatecan prevents the re-ligation of the single-strand DNA break, leading to an accumulation of these breaks.[2][7] The collision of a replication fork with this stabilized complex results in the formation of lethal double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[3][5]
Signaling Pathway
Caption: Mechanism of Topoisomerase I inhibition by Exatecan.
Synthesis of Exatecan and Key Intermediates
The total synthesis of Exatecan is a complex, multi-step process that is typically approached through a convergent strategy. This involves the independent synthesis of two key fragments which are then coupled to form the core structure. The two primary building blocks are:
-
A substituted aminonaphthalene core.
-
A chiral tricyclic lactone: (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.[1]
The stereochemistry at the C4 position of the chiral lactone is critical for the biological activity of Exatecan.[1]
Synthetic Workflow Overview
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 7. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) of Exatecan Intermediate 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and relevant experimental context for Exatecan Intermediate 5, a key building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan.
Chemical Identity
This compound is chemically known as N,N'-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide. It is a crucial component in the convergent synthesis of Exatecan, a drug used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2]
| Property | Value |
| IUPAC Name | N,N'-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide |
| CAS Number | 143655-70-3 |
| Molecular Formula | C₁₅H₁₇FN₂O₃ |
| Molecular Weight | 292.31 g/mol |
Spectroscopic Data
Detailed, publicly available spectroscopic data for this compound is limited. The following sections summarize the expected spectral characteristics based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aromatic CH | 7.0 - 8.0 | 110 - 140 |
| Aliphatic CH₂ | 2.0 - 3.5 | 20 - 40 |
| Aliphatic CH | 4.0 - 5.0 | 40 - 60 |
| Methyl (Aromatic) | 2.0 - 2.5 | 15 - 25 |
| Methyl (Acetamide) | 1.8 - 2.2 | 20 - 30 |
| Carbonyl (Ketone) | - | 190 - 210 |
| Carbonyl (Amide) | - | 165 - 175 |
| C-F | - | 150 - 165 (J_CF coupling) |
| C-N | - | 130 - 150 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Ketone) | 1680 - 1700 |
| C=O Stretch (Amide I) | 1630 - 1680 |
| N-H Bend (Amide II) | 1510 - 1570 |
| C-F Stretch | 1000 - 1400 |
Mass Spectrometry (MS)
Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M+H]⁺ | 293.13 |
| [M+Na]⁺ | 315.11 |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound are not explicitly detailed in publicly accessible literature. The synthesis of Exatecan is a multi-step process, and the formation of Intermediate 5 is part of a larger synthetic strategy.[3] General synthetic routes to Exatecan often involve the construction of a substituted aminonaphthalene core, to which a chiral tricyclic lactone is coupled.[3]
A plausible synthetic approach to this compound would likely involve the elaboration of a substituted tetralone derivative. The introduction of the two acetamide groups and the fluorine atom would be key transformations in such a synthesis.
Signaling Pathways and Experimental Workflows
The primary relevance of this compound is its role in the synthesis of Exatecan. Exatecan itself is a potent inhibitor of DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1] By stabilizing the topoisomerase I-DNA complex, Exatecan leads to DNA strand breaks and ultimately, cancer cell death.
The overall workflow for the utilization of this compound is embedded within the total synthesis of Exatecan.
The following diagram illustrates the general mechanism of action of Exatecan, the final product derived from Intermediate 5.
References
The Biological Relevance of Camptothecin Analogs and Their Intermediates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological significance of camptothecin (CPT) and its analogs, a critical class of anti-cancer agents. This document delves into their mechanism of action, quantitative efficacy, the signaling pathways they modulate, and the key chemical intermediates in their synthesis. Detailed experimental protocols for the biological evaluation of these compounds are also provided to facilitate further research and development in this field.
Introduction: The Enduring Significance of Camptothecin
Camptothecin, a pentacyclic quinoline alkaloid first isolated from the bark of the Camptotheca acuminata tree, has emerged as a cornerstone in cancer chemotherapy.[1] Its potent anti-tumor activity, first identified in the 1960s, has led to the development of several clinically successful semi-synthetic analogs.[1] These agents are integral to the treatment regimens for a range of malignancies, including colorectal, ovarian, and small-cell lung cancers.[2][3] The unique mechanism of action of camptothecins, targeting the nuclear enzyme topoisomerase I, continues to make them a subject of intense research for the development of novel and more effective cancer therapies.[4][5]
Mechanism of Action: Poisoning Topoisomerase I
The primary molecular target of camptothecin and its analogs is DNA topoisomerase I (Topo I), an essential enzyme that alleviates torsional stress in DNA during replication and transcription.[1][4] Topo I functions by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, followed by religation of the strand.[4][6]
Camptothecins exert their cytotoxic effects by binding to the covalent Topo I-DNA complex, effectively "poisoning" the enzyme.[7] This binding stabilizes the complex and inhibits the religation step, leading to an accumulation of single-strand DNA breaks.[7] The collision of the DNA replication fork with these stabilized complexes during the S-phase of the cell cycle converts the single-strand breaks into irreversible double-strand breaks, a form of DNA damage that is highly lethal to the cell and triggers programmed cell death (apoptosis).[6][7]
Quantitative Efficacy of Camptothecin Analogs
The cytotoxic potency of camptothecin and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values can vary depending on the specific analog, the cancer cell line, and the assay conditions. The following table summarizes the IC50 values for several key camptothecin analogs across a range of human cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Camptothecin | HT-29 | Colon | 0.010 | [1][7] |
| Topotecan | HT-29 | Colon | 0.033 | [1][7] |
| Irinotecan | LoVo | Colon | 15.8 | [8] |
| Irinotecan | HT-29 | Colon | 5.17 | [8] |
| SN-38 (active metabolite of Irinotecan) | HT-29 | Colon | 0.0088 | [7] |
| 9-Aminocamptothecin | HT-29 | Colon | 0.019 | [7] |
| Belotecan | Various | Lung, Ovarian | Not specified | [9] |
| 9-Methoxycamptothecin | A375 | Melanoma | Data not specified | [10] |
| 9-Methoxycamptothecin | SKMEL28 | Melanoma | Data not specified | [10] |
Note: SN-38 is the active metabolite of the prodrug irinotecan.[1]
Key Signaling Pathways in Camptothecin-Induced Cell Death
The induction of DNA double-strand breaks by camptothecin analogs activates a complex network of signaling pathways that ultimately determine the fate of the cell. The two primary pathways initiated are the DNA Damage Response (DDR) and the apoptotic cascade.
DNA Damage Response (DDR)
Upon the formation of double-strand breaks, the cell activates the DDR pathway to arrest the cell cycle and initiate DNA repair. Two key kinase signaling cascades, ATM-Chk2 and ATR-Chk1, are central to this response.
-
ATM-Chk2 Pathway: Ataxia-telangiectasia mutated (ATM) is a primary sensor of double-strand breaks. Once activated, ATM phosphorylates and activates the checkpoint kinase 2 (Chk2), which in turn targets downstream effectors to induce cell cycle arrest, typically at the G1/S or G2/M checkpoints.
-
ATR-Chk1 Pathway: The ATR (ATM and Rad3-related) kinase, in conjunction with its partner ATRIP, recognizes stalled replication forks, which are a direct consequence of camptothecin action. ATR then phosphorylates and activates checkpoint kinase 1 (Chk1), leading to cell cycle arrest, predominantly in the S and G2 phases.
The following diagram illustrates the simplified signaling cascade of the DNA damage response induced by camptothecin.
Apoptotic Pathway
If the DNA damage is too extensive to be repaired, the cell undergoes apoptosis. Camptothecins primarily induce the intrinsic or mitochondrial pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of a cascade of proteases called caspases.
The process begins with the release of cytochrome c from the mitochondria, a step promoted by pro-apoptotic proteins like Bax and Bak and inhibited by anti-apoptotic proteins like Bcl-2. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
The following diagram outlines the key steps in the camptothecin-induced intrinsic apoptotic pathway.
Experimental Protocols for Biological Evaluation
The following are detailed methodologies for key experiments used to assess the biological activity of camptothecin analogs.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the camptothecin analogs in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11][12] Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Subtract the background absorbance from the readings. Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo I.
Workflow:
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) and 10x Topo I assay buffer.[2][6] Add the desired concentration of the camptothecin analog.
-
Enzyme Addition: Add purified human Topoisomerase I enzyme to the reaction mixture.[2][6] Include a positive control (enzyme, no drug) and a negative control (no enzyme).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[2][6]
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.[13] Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[13] Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of Topo I activity will result in a higher proportion of supercoiled DNA.
Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases, caspase-3 and caspase-7, as a measure of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the camptothecin analog for a specified time to induce apoptosis.
-
Cell Lysis: Lyse the cells using a supplied lysis buffer to release the cellular contents, including caspases.[14]
-
Substrate Addition: Add a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by caspase-3 and caspase-7.[15][16]
-
Incubation: Incubate the reaction at room temperature, protected from light.[17]
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.[17][18] The signal intensity is directly proportional to the caspase-3/7 activity.
TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[19][20]
Protocol:
-
Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow the labeling enzyme to access the nucleus.[19][21]
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP).[19][20] TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[19]
-
Detection: If an indirectly labeled dUTP was used, add a secondary detection reagent (e.g., a fluorescently tagged anti-BrdU antibody).
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to identify and quantify the TUNEL-positive (apoptotic) cells.[22][23]
Synthesis of Camptothecin Analogs and Key Intermediates
The development of clinically useful camptothecin analogs has been heavily reliant on chemical synthesis to modify the parent molecule, improving its solubility and therapeutic index.
General Synthetic Strategies
Many synthetic routes to camptothecin and its analogs have been developed. A common strategy involves the construction of the pentacyclic core through the condensation of a pre-formed ABC-ring system with a DE-ring synthon, or vice versa. The Friedländer annulation is a frequently employed reaction for the construction of the quinoline ring system (AB rings).
Synthesis of Key Analogs and Their Intermediates
Topotecan: The synthesis of topotecan often involves a Mannich reaction on 10-hydroxycamptothecin to introduce the dimethylaminomethyl group at the 9-position.[][25]
Irinotecan: A common synthetic route to irinotecan involves the preparation of the key intermediate 7-ethyl-10-hydroxycamptothecin (SN-38).[26][27] The synthesis can proceed by using 10-hydroxycamptothecin as a starting material and introducing the ethyl group at the 7-position after the addition of the piperidino-piperidine side chain precursor.[26][28]
Belotecan: The synthesis of belotecan can be achieved through a two-step process starting from camptothecin: a Minisci-type reaction to introduce a methyl group at the 7-position, followed by a Mannich-type reaction to add the isopropylaminoethyl side chain at the 10-position.[9]
The following diagram provides a simplified, conceptual overview of the synthetic relationship between camptothecin and its key analogs.
Conclusion
Camptothecin and its analogs remain a vital component of the anti-cancer armamentarium. Their well-defined mechanism of action, targeting a fundamental cellular process, provides a clear rationale for their clinical efficacy. This technical guide has provided an in-depth overview of their biological relevance, from their molecular interactions and cellular consequences to the practical methodologies for their evaluation and the chemical strategies for their synthesis. A thorough understanding of these aspects is crucial for the continued development of this important class of therapeutic agents and for the design of novel analogs with improved efficacy and safety profiles. The ongoing research into camptothecin derivatives holds significant promise for advancing cancer treatment and overcoming the challenges of drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 5. Camptothecin - Wikipedia [en.wikipedia.org]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. inspiralis.com [inspiralis.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.ca]
- 16. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. bosterbio.com [bosterbio.com]
- 19. clyte.tech [clyte.tech]
- 20. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 21. assaygenie.com [assaygenie.com]
- 22. opentrons.com [opentrons.com]
- 23. antbioinc.com [antbioinc.com]
- 25. TOPOTECAN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 26. EP2881396A1 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]
- 27. US9765083B2 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]
- 28. IRINOTECAN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Methodological & Application
Synthesis Protocol for Exatecan from Intermediate 5: An Application Note for Drug Development Professionals
For Immediate Release
This document provides a detailed, step-by-step protocol for the synthesis of Exatecan, a potent topoisomerase I inhibitor, commencing from Intermediate 5, identified as N,N'-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide. This protocol is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex pharmaceutical compounds.
Introduction
Exatecan is a hexacyclic analogue of camptothecin and a critical component of several antibody-drug conjugates (ADCs) due to its high cytotoxic activity. The synthesis of Exatecan is a multi-step process that can be approached through various synthetic strategies. This protocol outlines a convergent synthesis pathway beginning with the deprotection of Intermediate 5 to yield a key "EXA-aniline" precursor, followed by its condensation with a chiral tricyclic lactone ("EXA-trione") and subsequent final modifications to afford Exatecan.
Overall Synthesis Workflow
The synthesis of Exatecan from Intermediate 5 can be conceptualized in the following three key stages:
-
Deprotection of Intermediate 5: Hydrolysis of the two acetamide groups of Intermediate 5 to generate the corresponding diamino compound, which serves as the "EXA-aniline" core.
-
Condensation Reaction: Friedländer annulation of the "EXA-aniline" with the chiral tricyclic lactone, (4S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione ("EXA-trione"), to form the core hexacyclic structure of Exatecan.
-
Final Deprotection: Removal of the remaining protecting group on the amino functionality of the hexacyclic core to yield the final product, Exatecan.
Experimental Protocols
Step 1: Synthesis of 1,7-diamino-3-fluoro-4-methyl-5,6,7,8-tetrahydronaphthalen-8-one (EXA-aniline precursor) from Intermediate 5
This step involves the acid-catalyzed hydrolysis of the diacetamide protecting groups from Intermediate 5.
Materials:
-
Intermediate 5 (N,N'-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide)
-
Hydrochloric acid (6 M)
-
Acetic acid
-
Water
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add Intermediate 5 (1.0 eq).
-
Add a mixture of 6 M hydrochloric acid (12 vol) and acetic acid (6 vol).
-
Purge the reaction vessel with nitrogen gas.
-
Heat the mixture to reflux and maintain for approximately 24 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers and wash with brine (1 x 5 vol).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 1,7-diamino-3-fluoro-4-methyl-5,6,7,8-tetrahydronaphthalen-8-one.
Step 2: Condensation of EXA-aniline precursor with EXA-trione
This step involves the formation of the hexacyclic core of Exatecan through a Friedländer condensation.
Materials:
-
1,7-diamino-3-fluoro-4-methyl-5,6,7,8-tetrahydronaphthalen-8-one (from Step 1)
-
(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione)
-
Toluene
-
o-Cresol
-
Pyridinium p-toluenesulfonate (PPTS)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the EXA-aniline precursor (1.0 eq) and EXA-trione (1.0-1.2 eq).
-
Add toluene (10 vol) and o-cresol (2 vol) as solvents.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.03-0.3 eq).
-
Heat the reaction mixture to reflux (approximately 90-130 °C) and collect the water formed in the Dean-Stark trap.
-
Maintain the reaction at reflux for 16 hours or until TLC analysis shows the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
The crude product containing the protected Exatecan core can be isolated by precipitation or concentration and purified by crystallization or column chromatography.
Step 3: Deprotection to Yield Exatecan
The final step involves the removal of the protecting group from the amino function at the C-1 position. The specific protecting group and deprotection conditions may vary based on the detailed synthetic route chosen for the EXA-trione and the preceding steps. A common final deprotection involves the hydrolysis of an acetamide group.
Materials:
-
Protected Exatecan precursor (from Step 2)
-
Methanesulfonic acid
-
2-Methoxyethanol
-
Water
-
Ethylcyclohexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
Suspend the protected Exatecan precursor in a mixture of 2-methoxyethanol, water, and ethylcyclohexane.
-
Add methanesulfonic acid.
-
Heat the mixture to reflux for approximately 8 hours.[1]
-
Cool the reaction mixture, which should result in the precipitation of the product.
-
Filter the precipitated crystals and wash with a suitable solvent.
-
The crude Exatecan can be further purified by recrystallization to yield the final product.
Data Presentation
| Step | Reactants | Reagents | Solvent(s) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Intermediate 5 | 6 M HCl, Acetic Acid | Water | ~24 | Reflux | Not specified |
| 2 | EXA-aniline, EXA-trione | PPTS | Toluene, o-Cresol | ~16 | 90-130 | Not specified |
| 3 | Protected Exatecan | Methanesulfonic Acid | 2-Methoxyethanol, Water, Ethylcyclohexane | 8 | Reflux | ~43[1] |
Visualizations
Logical Workflow for Exatecan Synthesis
Caption: Logical workflow for the synthesis of Exatecan from Intermediate 5.
Signaling Pathway of Exatecan
Caption: Signaling pathway of Exatecan leading to apoptosis.
References
Application Notes and Protocols for Conjugating Exatecan Intermediate 5 to an ADC Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the conjugation of Exatecan Intermediate 5 to a variety of antibody-drug conjugate (ADC) linkers. The information compiled herein is intended to guide researchers in the development of potent and stable Exatecan-based ADCs.
Introduction to Exatecan-Based ADCs
Exatecan, a potent topoisomerase I inhibitor, is a clinically validated and highly effective cytotoxic agent for targeted cancer therapy.[1] As a payload for ADCs, Exatecan offers the advantage of a bystander effect, where the payload can diffuse from the target cancer cell and eliminate neighboring, antigen-negative tumor cells.[1] This is particularly beneficial in treating heterogeneous tumors.[1]
This compound is a key precursor used in the synthesis of Exatecan and its derivatives for ADC development.[2][3][4] The conjugation of an Exatecan derivative to a monoclonal antibody (mAb) via a stable linker allows for the targeted delivery of the cytotoxic payload to tumor cells, thereby increasing therapeutic efficacy while minimizing systemic toxicity.
A critical challenge in the development of Exatecan-based ADCs is the inherent hydrophobicity of the payload, which can lead to aggregation and unfavorable pharmacokinetic profiles.[1] This has led to the development of innovative linker technologies designed to mask this hydrophobicity and improve the overall properties of the ADC.[5][6]
The mechanism of action for Exatecan-based ADCs involves the inhibition of topoisomerase I, a nuclear enzyme that relaxes supercoiled DNA to enable transcription and replication.[7][8][9] By binding to the DNA-topoisomerase I complex, Exatecan prevents the re-ligation of the DNA strand, leading to double-strand breaks and ultimately, apoptotic cell death.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the conjugation of Exatecan derivatives to antibodies.
Table 1: Target Drug-to-Antibody Ratios (DAR)
| ADC Platform/Linker Type | Target DAR | Reference(s) |
| General Exatecan ADCs | 4 to 8 | [10] |
| Thiol-Maleimide Conjugation | 8 | [11] |
| Polysarcosine-Based Linker | 8 | [6] |
Table 2: In Vitro Potency of Exatecan-Based ADCs
| ADC Construct | Cell Line | IC50 Value | Reference(s) |
| Anti-Her2 Antibody-Exatecan Conjugate | SK-BR-3 (HER2-positive) | 0.0066 µg/mL | [11] |
| Trastuzumab-Exatecan-Polysarcosine Linker | SK-BR-3 (HER2-positive) | Subnanomolar to nanomolar range | [12] |
| Trastuzumab-Exatecan-Polysarcosine Linker | MDA-MB-468 (HER2-negative) | > 30 nM | [12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of Exatecan-based ADCs.
Synthesis of Exatecan-Linker Construct (Example: Val-Cit-PAB Linker)
This protocol describes a general method for synthesizing a cleavable Exatecan-linker construct.
Materials:
-
This compound
-
Fmoc-Val-Cit-PAB-PNP (or other activated linker precursor)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO)
-
Reagents for peptide synthesis (e.g., HBTU, HOBt, DIPEA)
-
Reagents for subsequent conversion of Intermediate 5 to Exatecan derivative
-
Purification columns (e.g., Reverse-Phase HPLC)
Protocol:
-
Peptide Synthesis: Synthesize the Val-Cit-PAB peptide using standard solid-phase or solution-phase peptide synthesis methods.[1]
-
Activation: Activate the C-terminus of the peptide for conjugation to the Exatecan precursor.[1]
-
Conjugation to Exatecan Precursor: React the activated peptide with the primary amine of the Exatecan precursor in a suitable solvent (e.g., DMF) in the presence of a coupling agent.[1]
-
Conversion to Exatecan Derivative: Perform the necessary chemical steps to convert the conjugated this compound to the final Exatecan derivative.
-
Purification: Purify the Exatecan-linker construct using reverse-phase HPLC.[1]
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR.[1]
ADC Conjugation via Thiol-Maleimide Chemistry
This protocol details the widely used method of conjugating a maleimide-functionalized Exatecan-linker to a monoclonal antibody through cysteine residues.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Exatecan-linker-maleimide dissolved in DMSO
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Conjugation Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification Buffer (e.g., Histidine buffer)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Protocol:
-
Antibody Reduction:
-
Linker-Payload Addition:
-
Quenching:
-
Purification:
Characterization of Exatecan ADCs
Accurate characterization of the resulting ADC is crucial for ensuring its quality and consistency.
Objective: To determine the average DAR and the distribution of drug-loaded species.[10]
Methodology:
-
Sample Preparation: Dilute the Exatecan ADC sample to approximately 1 mg/mL in HIC mobile phase A.[10]
-
Chromatographic System:
-
Column: HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).[10]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[10]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[10]
-
Flow Rate: 0.5-1.0 mL/min.[10]
-
Detection: UV at 280 nm.[10]
-
-
Gradient Elution: Start with a high concentration of mobile phase A and apply a linear gradient to a high concentration of mobile phase B over approximately 30 minutes.[10]
-
Data Analysis:
Objective: To accurately determine the molecular weight of the different ADC species and calculate the average DAR.[10]
Methodology:
-
Sample Preparation: Desalt the Exatecan ADC sample to remove non-volatile salts.[10]
-
LC System:
-
MS System:
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the light and heavy chains and the different drug-loaded antibody species. Calculate the average DAR from the weighted average of the peak areas.[11]
Diagrams
The following diagrams illustrate the experimental workflow and the mechanism of action of Exatecan-based ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Exatecan中间体 | MCE [medchemexpress.cn]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform | MDPI [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Antibody-Drug Conjugates: Microtubule Inhibitors, DNA Binders, and Topoisomerase Inhibitors [biointron.com]
- 9. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. ADC Conjugation Kit (Exatecan, DAR8, 200ug, for human IgG1) | ACROBiosystems [acrobiosystems.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Activation of Exatecan Intermediate 5 for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan, a potent hexacyclic analog of camptothecin, is a topoisomerase I inhibitor that has garnered significant interest as a cytotoxic payload for antibody-drug conjugates (ADCs).[1][2] Its high potency and ability to overcome certain drug resistance mechanisms make it an attractive candidate for targeted cancer therapy.[3][4] Effective conjugation of Exatecan to a monoclonal antibody (mAb) is critical for the development of a stable and efficacious ADC. This process typically involves the use of a pre-formed "payload-linker" construct, often referred to as an Exatecan intermediate. This document provides detailed protocols and application notes for the activation and conjugation of Exatecan Intermediate 5, a representative maleimide-functionalized Exatecan derivative, to a target antibody.
The primary strategy for activating this compound for conjugation is through the reaction of its maleimide group with free thiol groups on the antibody.[5] These thiol groups are typically generated by the selective reduction of the antibody's interchain disulfide bonds. The resulting thioether bond forms a stable linkage between the drug-linker and the antibody.[6] The drug-to-antibody ratio (DAR), a critical quality attribute of the ADC, can be controlled by optimizing the reduction and conjugation conditions.[1]
Mechanism of Action: Topoisomerase I Inhibition
Exatecan exerts its cytotoxic effect by inhibiting DNA topoisomerase I.[7] This enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[8] Exatecan intercalates into the DNA-topoisomerase I complex and stabilizes this "cleavage complex," preventing the enzyme from re-ligating the DNA strand.[8][9] When a replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptosis and cell death.[9]
Data Presentation: Comparative Performance of Exatecan-Based ADCs
The choice of linker technology and the resulting drug-to-antibody ratio (DAR) significantly impact the in vitro and in vivo performance of Exatecan-based ADCs. The following tables summarize key quantitative data from various studies.
| Table 1: In Vitro Cytotoxicity (IC50) of Exatecan-Based ADCs in Various Cancer Cell Lines | | :--- | :--- | :--- | :--- | | ADC Construct | Target Antigen | Cell Line | IC50 (nM) | | Trastuzumab-Exatecan (DAR ~8) | HER2 | SK-BR-3 (HER2-positive) | 0.41 ± 0.05[10] | | Trastuzumab-Exatecan (DAR ~8) | HER2 | MDA-MB-468 (HER2-negative) | > 30[10] | | Trastuzumab-Deruxtecan (T-DXd) | HER2 | SK-BR-3 (HER2-positive) | 0.04 ± 0.01[10] | | Novel HER2-targeting ADC (Exatecan, DAR 8) | HER2 | NCI-N87 (gastric) | ~1[11] | | Unconjugated Exatecan | N/A | SK-BR-3 | Subnanomolar[10] | | Unconjugated Exatecan | N/A | MDA-MB-468 | Subnanomolar[10] |
| Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models | | :--- | :--- | :--- | :--- | | ADC Platform | Xenograft Model | Dosing | Outcome | | T-moiety-exatecan ADC | HER2+ breast cancer | 3 mg/kg | Tumor regression[4] | | Trastuzumab-Exa-PSAR10 (DAR 8) | NCI-N87 gastric cancer | 1 mg/kg | Strong anti-tumor activity[11] | | Exo-linker-Exatecan ADC | NCI-N87 gastric cancer | Not specified | Tumor inhibition similar to T-DXd[12][13] |
Experimental Protocols
The following protocols provide a general framework for the activation of an antibody via reduction and subsequent conjugation to a maleimide-functionalized Exatecan intermediate. Optimization may be required for specific antibodies and linker-payloads.
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the use of tris(2-carboxyethyl)phosphine (TCEP) to generate a controlled number of free thiol groups on the antibody for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5[14]
-
Desalting columns (e.g., Zeba Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Adjust the antibody concentration to 5-10 mg/mL in Conjugation Buffer.[15]
-
-
TCEP Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in Conjugation Buffer.
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2-10 molar excess per antibody. The exact ratio should be optimized to achieve the desired DAR.
-
Incubate the reaction mixture at 30-37°C for 1-2 hours with gentle mixing.[14][15]
-
-
Removal of Excess TCEP:
-
Immediately following incubation, remove the excess TCEP to prevent reaction with the maleimide group of the drug-linker.
-
Use a pre-equilibrated desalting column for buffer exchange into fresh, cold Conjugation Buffer.[15]
-
Protocol 2: Conjugation of Reduced Antibody with this compound
This protocol details the conjugation of the thiol-activated antibody with the maleimide-functionalized this compound.
Materials:
-
Reduced antibody from Protocol 1
-
This compound (maleimide-functionalized), dissolved in an organic solvent like DMSO
-
Quenching Reagent: N-acetylcysteine (NAC) solution
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Conjugation Reaction:
-
Quenching:
-
Purification of the ADC:
-
ADC Characterization:
-
Determine the average DAR using methods such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Assess the percentage of aggregation by SEC.
-
Store the purified ADC at 2-8°C for short-term storage or at -80°C for long-term storage.
-
Troubleshooting
| Table 3: Troubleshooting Common Issues in Exatecan ADC Conjugation | | :--- | :--- | :--- | | Problem | Potential Cause | Suggested Solution | | Low DAR | Insufficient antibody reduction; Inactive Exatecan intermediate; Premature quenching of thiols. | Increase TCEP concentration or incubation time; Use fresh Exatecan intermediate; Ensure complete removal of TCEP before adding the drug-linker.[15] | | High DAR | Over-reduction of the antibody. | Decrease TCEP concentration or incubation time.[15] | | High Aggregation | High DAR; High concentration of organic solvent (e.g., DMSO); Inappropriate buffer conditions; Hydrophobicity of the Exatecan payload. | Optimize for a lower average DAR; Keep DMSO concentration below 10%; Screen different formulation buffers; Consider using hydrophilic linkers (e.g., with PEG or polysarcosine moieties).[1][15] | | Presence of Free Drug | Inefficient purification. | Optimize the purification method (e.g., increase column length for SEC, perform additional diafiltration volumes for TFF).[15] |
Conclusion
The activation of this compound for conjugation via maleimide-thiol chemistry is a robust and widely used method for the development of Exatecan-based ADCs. Careful optimization of the antibody reduction and conjugation steps is essential for controlling the drug-to-antibody ratio and minimizing aggregation. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully produce and evaluate these promising anti-cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Exatecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan ((1S,9S)-1-amino-9-ethyl-5-fluoro-2,3-dihydro-9-hydroxy-4-methyl-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13(9H,15H)-dione), also known as DX-8951f, is a potent, semi-synthetic, water-soluble camptothecin analogue. It is a topoisomerase I inhibitor, a class of anti-cancer agents that exert their cytotoxic effects by trapping the enzyme topoisomerase I on DNA, leading to DNA damage and apoptosis in cancer cells. Exatecan has demonstrated significant antitumor activity and is a critical component as the cytotoxic payload in the antibody-drug conjugate (ADC), Trastuzumab deruxtecan.
This document provides detailed application notes and protocols for the synthesis of Exatecan, covering both linear and convergent synthetic strategies.
Mechanism of Action: Topoisomerase I Inhibition
Exatecan's primary mechanism of action involves the inhibition of topoisomerase I, a crucial enzyme responsible for relaxing DNA supercoiling during replication and transcription. Exatecan intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to an accumulation of single-strand breaks, which are converted to double-strand breaks upon the arrival of the replication fork, ultimately triggering apoptosis.
Application of Exatecan Intermediate 5 in Cancer Cell Line Studies: A Focus on its Active Derivative, Exatecan
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols relevant to the study of cancer cell lines. It is important to note that Exatecan Intermediate 5 is a precursor in the chemical synthesis of the potent anti-cancer agent, Exatecan.[1][2][3][4] The biological activity and anti-tumor effects described herein are attributed to Exatecan and its derivatives, which are the final, active compounds used in cancer research.
Introduction to Exatecan
Exatecan (DX-8951) is a semi-synthetic, water-soluble derivative of camptothecin and a powerful inhibitor of DNA topoisomerase I (TOP1).[5] Its mechanism of action involves the stabilization of the TOP1-DNA cleavage complex, which obstructs the normal process of DNA replication and transcription. This leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and programmed cell death (apoptosis) in rapidly proliferating cancer cells.[5][6][7] Exatecan has demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines and is a key component in the development of antibody-drug conjugates (ADCs).[6][8]
Quantitative Data: In Vitro Cytotoxicity of Exatecan
The potency of Exatecan has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of a cancer cell population, are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~1-10 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~1-10 |
| DU145 | Prostate Cancer | ~1-10 |
| DMS114 | Small Cell Lung Cancer | ~1-10 |
| SK-BR-3 | Breast Cancer (HER2-positive) | Subnanomolar range |
| MDA-MB-468 | Breast Cancer (Triple-Negative) | Subnanomolar range |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in the application of Exatecan in cancer cell line studies, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.cn [glpbio.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of Exatecan Intermediate 5 Stock Solution
For Research Use Only. Not for use in diagnostic procedures.
Abstract This document provides a detailed protocol for the preparation of a stock solution of Exatecan Intermediate 5 (CAS No. 143655-70-3). This intermediate is utilized in the synthesis of Exatecan, a potent DNA topoisomerase I inhibitor, which is a key component in the development of Antibody-Drug Conjugates (ADCs) for cancer research.[1][2] Adherence to this protocol, including all safety precautions, is essential for preparing a stable, accurately concentrated solution for downstream applications.
Product Information and Storage
A summary of the key quantitative data for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 143655-70-3 | [1][3] |
| Molecular Formula | C₁₅H₁₇FN₂O₃ | [4] |
| Molecular Weight | 292.31 g/mol | Calculated |
| Physical Form | Solid | [4] |
| Storage (Solid) | 4°C | [4] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [1][5] |
Experimental Protocol
This protocol details the procedure for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
2.1. Materials
-
This compound (Solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7%
-
Microcentrifuge tubes or cryogenic vials
-
Pipette tips
2.2. Equipment
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
2.3. Safety Precautions this compound is a hazardous substance.[3]
-
Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]
-
Handling: Always handle this compound within a fume hood.[3] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3] Avoid breathing dust, fumes, or vapors.[3] Wash hands thoroughly after handling.[3]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[3] Dispose of contents and container in accordance with local, regional, and national regulations.[3]
2.4. Stock Solution Preparation (Example: 1 mL of 10 mM Solution)
Step 1: Calculation To prepare a stock solution of a specific molarity, use the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For 1 mL of a 10 mM solution:
-
Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 292.31 g/mol
*Mass (mg) = 0.010 mol/L * 0.001 L * 292.31 g/mol * 1000 mg/g = 2.9231 mg
Step 2: Weighing the Compound
-
Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Working in a fume hood, carefully weigh out 2.92 mg of the solid compound into a tared, appropriately sized vial.
Step 3: Solubilization
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the compound.
-
Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.
Step 4: Aliquoting and Storage
-
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in cryogenic vials or microcentrifuge tubes.[1]
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month) .[1][5]
Workflow Diagram
The following diagram illustrates the key steps for the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for the Synthesis of Exatecan-Based Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup for the synthesis and characterization of Exatecan-based Antibody-Drug Conjugates (ADCs). Exatecan, a potent topoisomerase I inhibitor, is a clinically validated and highly effective cytotoxic payload for targeted cancer therapy.[1] These application notes offer comprehensive protocols, quantitative data summaries, and visual representations of the key processes involved in the development of Exatecan-based ADCs.
Mechanism of Action
Exatecan functions by inhibiting topoisomerase I, an enzyme essential for relieving DNA torsional stress during replication and transcription.[1][2][3] By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan induces DNA strand breaks, which ultimately leads to apoptotic cell death in rapidly dividing cancer cells.[1][4] The high potency of Exatecan, combined with its ability to induce a "bystander effect," makes it a particularly attractive payload for ADCs.[1][4] This bystander effect allows the payload to diffuse from the target cancer cell and kill neighboring, antigen-negative tumor cells, which is highly advantageous in treating heterogeneous tumors.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Exatecan-based ADCs, providing a comparative overview of their in vitro potency.
Table 1: In Vitro Cytotoxicity (IC50) of Exatecan-Based ADCs
| ADC Construct | Target Antigen | Cell Line | HER2 Expression | IC50 (nM) | Reference |
| IgG(8)-EXA | HER2 | SK-BR-3 | High | 0.41 ± 0.05 | [5] |
| Mb(4)-EXA | HER2 | SK-BR-3 | High | 9.36 ± 0.62 | [5] |
| Db(4)-EXA | HER2 | SK-BR-3 | High | 14.69 ± 6.57 | [5] |
| T-DXd (Trastuzumab deruxtecan) | HER2 | SK-BR-3 | High | 0.04 ± 0.01 | [5] |
| Tra-Exa-PSAR10 | HER2 | SKBR-3 | High | 0.18 ± 0.04 | [6] |
| Tra-Exa-PSAR10 | HER2 | NCI-N87 | High | 0.20 ± 0.05 | [6] |
| Tra-Exa-PSAR10 | HER2 | MDA-MB-453 | Medium | 0.20 ± 0.10 | [6] |
| Tra-Exa-PSAR10 | HER2 | BT-474 | Medium | 0.9 ± 0.4 | [6] |
| Tra-Exa-PSAR10 | HER2 | MDA-MB-361 | Low | 2.0 ± 0.8 | [6] |
| Tra-Exa-PSAR10 | HER2 | MCF-7 | Negative | > 10 | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of Exatecan-based ADCs.
Protocol 1: Synthesis of an Exatecan-Based Drug-Linker
This protocol outlines a general workflow for the synthesis of a drug-linker construct containing Exatecan, which can then be conjugated to a monoclonal antibody. This example is based on a modular approach using a cleavable linker.[6]
Materials:
-
Exatecan derivative with a reactive handle (e.g., amine)
-
Linker with a terminal maleimide group and an activated ester (e.g., NHS ester)
-
Cleavable peptide sequence (e.g., Val-Cit)[6]
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Base: Diisopropylethylamine (DIPEA)
-
Reagents for peptide synthesis (if applicable)
-
Purification: Reverse-phase HPLC
Procedure:
-
Peptide Synthesis: Synthesize the cleavable peptide sequence using standard solid-phase peptide synthesis (SPPS).[6]
-
Linker-Peptide Conjugation: React the N-terminus of the synthesized peptide with the linker containing a maleimide group.
-
Activation of the C-terminus: Activate the C-terminus of the peptide-linker construct using an activating agent.
-
Conjugation to Exatecan: React the activated peptide-linker with the amine group on the Exatecan derivative in the presence of a base like DIPEA in an anhydrous solvent like DMF.[6]
-
Purification: Purify the final drug-linker construct using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR.[1]
Protocol 2: ADC Conjugation via Thiol-Maleimide Chemistry
This protocol describes the conjugation of a pre-synthesized Exatecan drug-linker to a monoclonal antibody via cysteine residues.[6]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Exatecan drug-linker with a maleimide group
-
Purification: Size Exclusion Chromatography (SEC)[6]
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by adding a molar excess of TCEP. Incubate at 37°C for 1-2 hours.[6]
-
Drug-Linker Conjugation: Add the maleimide-functionalized Exatecan drug-linker to the reduced antibody solution. The molar ratio of drug-linker to antibody will determine the final drug-to-antibody ratio (DAR).
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification: Purify the ADC from unreacted drug-linker and other small molecules using Size Exclusion Chromatography (SEC).[6]
Protocol 3: Characterization of Exatecan ADCs
A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC) [7]
-
Objective: To determine the average DAR and the distribution of drug-loaded species.
-
Methodology:
-
Sample Preparation: Dilute the ADC sample in the HIC mobile phase A.
-
Chromatographic System: Use a HIC column suitable for antibody separations.
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Gradient Elution: Elute the ADC species using a linear gradient from high to low salt concentration. Higher DAR species are more hydrophobic and will elute later.
-
Data Analysis: Integrate the peak areas corresponding to different DAR species to calculate the average DAR.
-
B. In Vitro Cytotoxicity Assay (MTT Assay) [1]
-
Objective: To determine the cytotoxic potency of the Exatecan-ADC.
-
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the Exatecan-ADC and control ADC.
-
Incubation: Incubate the plate for 72-120 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Plot the percentage of cell viability versus the ADC concentration to determine the IC50 value.[1]
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Exatecan and the general workflow for the synthesis of Exatecan-based ADCs.
Caption: Mechanism of action of Exatecan leading to apoptosis.
Caption: Experimental workflow for Exatecan-based ADC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of Exatecan in Preclinical Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan (DX-8951f) is a potent, semi-synthetic, water-soluble camptothecin analog that has garnered significant interest in oncology research.[1][2] It functions as a powerful inhibitor of human DNA topoisomerase I (TOP1), a critical enzyme involved in DNA replication and transcription.[1][3] This document provides detailed application notes and protocols for the use of Exatecan, synthesized from precursors such as Exatecan Intermediate 5, in preclinical research models. This compound is a key chemical building block used in the synthesis of Exatecan and its derivatives for the development of anticancer agents, including antibody-drug conjugates (ADCs).[4][5][6]
Exatecan's primary application in preclinical research is as a cytotoxic payload in ADCs. This approach combines the tumor-targeting specificity of monoclonal antibodies with the potent cell-killing activity of Exatecan, aiming to maximize efficacy while minimizing systemic toxicity.[7] Preclinical studies have demonstrated that Exatecan and its derivatives exhibit enhanced cytotoxicity and the ability to overcome drug resistance compared to other topoisomerase I inhibitors like SN-38 and DXd.[7]
Mechanism of Action: Topoisomerase I Inhibition
Exatecan exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, known as the TOP1-DNA cleavage complex (TOP1cc).[1] Normally, TOP1 creates transient single-strand breaks in DNA to relieve torsional stress during replication and transcription, followed by re-ligation of the DNA strand.[1] Exatecan binds to this intermediate complex, preventing the re-ligation step.[1] The collision of a replication fork with this stabilized complex leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death.[1][8]
Data Presentation: In Vitro and In Vivo Efficacy of Exatecan and its Derivatives
The following tables summarize the performance of Exatecan and its derivatives in various preclinical cancer models.
Table 1: In Vitro Cytotoxicity of Exatecan and its Derivatives
| Compound/ADC | Cell Line | Cancer Type | IC50 / GI50 | Reference |
| Exatecan | Breast Cancer Cell Lines (mean) | Breast Cancer | 2.02 ng/mL (GI50) | [9] |
| Exatecan | Colon Cancer Cell Lines (mean) | Colon Cancer | 2.92 ng/mL (GI50) | [9] |
| Exatecan | Stomach Cancer Cell Lines (mean) | Stomach Cancer | 1.53 ng/mL (GI50) | [9] |
| Exatecan | Lung Cancer Cell Lines (mean) | Lung Cancer | 0.877 ng/mL (GI50) | [9] |
| Exatecan | PC-6 | Lung Carcinoma | 0.186 ng/mL (GI50) | [9] |
| Exatecan | PC-6/SN2-5 (SN-38 resistant) | Lung Carcinoma | 0.395 ng/mL (GI50) | [9] |
| IgG(8)-EXA (ADC) | SK-BR-3 (HER2+) | Breast Cancer | 0.41 ± 0.05 nM (IC50) | [10] |
| IgG(8)-EXA (ADC) | MDA-MB-468 (HER2-) | Breast Cancer | > 30 nM (IC50) | [10] |
| Mb(4)-EXA (immunoconjugate) | SK-BR-3 (HER2+) | Breast Cancer | 1.15 ± 0.22 nM (IC50) | [10] |
| Mb(4)-EXA (immunoconjugate) | MDA-MB-468 (HER2-) | Breast Cancer | > 30 nM (IC50) | [10] |
| V66-Exatecan (ADC) | Multiple Cancer Cell Lines | Various | Low nanomolar range (EC50) | [11][12] |
| Dxd (Exatecan derivative) | - | - | 0.31 µM (IC50 for TOP1) | [13] |
Table 2: In Vivo Antitumor Activity of Exatecan and its ADC Formulations
| Compound/ADC | Animal Model | Tumor Model | Dosing | Outcome | Reference |
| Exatecan | Mice | Tumor xenografts | 3.325-50 mg/kg (i.v.) | Antitumor activity without toxic death | [9] |
| Exatecan | Mice | MIA-PaCa-2 (early-stage) | 15, 25 mg/kg (i.v.) | High inhibition of primary tumor growth | [9] |
| Exatecan | Mice | BxPC-3 (early-stage) | 15, 25 mg/kg (i.v.) | High inhibition of primary tumor growth | [9] |
| Exatecan | Mice | BxPC-3 (late-stage) | 15, 25 mg/kg (i.v.) | Significant suppression of lymphatic metastasis and complete elimination of lung metastasis | [9] |
| Tra-Exa-PSAR10 (ADC) | SCID Mice | NCI-N87 gastric cancer xenograft | 1 mg/kg (single i.v. dose) | Strong anti-tumor activity, outperforming DS-8201a | [14] |
| Tra-Exa-PSAR10 (ADC) | SCID Mice | BT-474 breast cancer xenograft | 10 mg/kg (single i.v. dose) | Significant antitumor activity | [14] |
| V66-Exatecan (ADC) | Mice | Triple-Negative Breast Cancer (TNBC) xenograft | Not specified | Significant tumor growth inhibition and extended survival | [11][12] |
| V66-Exatecan (ADC) | Mice | BRCA-mutant CNS tumors | Not specified | Significant tumor growth inhibition, extended survival, and complete regressions | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Exatecan or Exatecan-based ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of Exatecan or the ADC in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of Exatecan to inhibit the catalytic activity of TOP1.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Recombinant human topoisomerase I
-
Reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 150 mM KCl, 0.1% BSA, 0.1 mM spermidine)
-
Exatecan
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and varying concentrations of Exatecan.
-
Enzyme Addition: Add topoisomerase I to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of TOP1 activity is indicated by the persistence of the supercoiled DNA form.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general workflow for evaluating the antitumor efficacy of an Exatecan-based ADC in a mouse model.
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., HER2-positive NCI-N87 cells for a HER2-targeting ADC) into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Exatecan-ADC, non-targeting control ADC).
-
Treatment: Administer the treatment intravenously according to the study design (e.g., single dose or multiple doses).
-
Monitoring: Continue to monitor tumor volume and body weight (as an indicator of toxicity) regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a specified maximum size, or at a predetermined time point.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.
Conclusion
Exatecan, and its derivatives synthesized from intermediates like this compound, are highly potent topoisomerase I inhibitors with significant potential in preclinical cancer research. Their primary application as payloads in ADCs has demonstrated promising results in various cancer models, including those resistant to other therapies. The protocols and data presented here provide a framework for researchers to effectively utilize Exatecan in their preclinical studies to explore novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.cn [glpbio.cn]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Harnessing exDNA for precision exatecan delivery in cancer: a novel antibody-drug conjugate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Revolutionizing Exatecan Synthesis: A Technical Guide to Boosting Yields from Intermediate 5
For Immediate Release
A comprehensive technical support center designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of the potent anticancer agent Exatecan has been launched. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols focused on maximizing the yield of Exatecan from its key precursor, Intermediate 5.
The conversion of Intermediate 5, chemically identified as N,N'-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide, to Exatecan is a critical step in the manufacturing of this vital chemotherapeutic agent and its antibody-drug conjugates (ADCs). The newly released technical materials address common challenges encountered during this synthesis, offering practical solutions to enhance efficiency and product purity.
Troubleshooting Guide: Navigating the Synthesis of Exatecan from Intermediate 5
This guide provides answers to specific issues that may arise during the conversion of Intermediate 5 to Exatecan, a process that involves a critical Friedländer annulation reaction.
Q1: Why is my Exatecan yield consistently low?
Low yields can stem from several factors. Firstly, the purity of your starting materials, Intermediate 5 and the tricyclic lactone ((S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione), is paramount. Impurities can interfere with the reaction. Secondly, the reaction is highly sensitive to conditions. Inadequate temperature control, improper catalyst concentration, or the presence of moisture can all significantly reduce yield. It is also crucial to ensure the efficient removal of water formed during the condensation reaction, as its presence can inhibit the reaction's progress.
Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?
A common side reaction in Friedländer synthesis is the self-condensation of the ketone-containing reactant, in this case, Intermediate 5. This can be minimized by carefully controlling the reaction temperature and the rate of addition of the reactants. Another potential issue is the incomplete reaction, leaving unreacted starting materials in your product mixture. Ensuring a sufficient reaction time and optimal catalyst activity is key to driving the reaction to completion.
Q3: What is the optimal catalyst for this reaction and why is it important?
For the Friedländer annulation to form the Exatecan core, an acid catalyst is typically employed. Pyridinium p-toluenesulfonate (PPTS) is a preferred catalyst as it is mildly acidic and effective in promoting the condensation and subsequent cyclization. The catalyst's role is to activate the carbonyl group of Intermediate 5, facilitating the nucleophilic attack by the enol or enamine of the tricyclic lactone. Using too strong an acid can lead to degradation of the starting materials, while too weak a catalyst will result in a sluggish and incomplete reaction.
Q4: How critical is temperature control during the reaction?
Temperature is a critical parameter. The reaction generally requires elevated temperatures, typically in the range of 90-130°C, to proceed at a reasonable rate. However, exceeding this range can lead to the formation of undesired byproducts and decomposition of the reactants and product. Precise temperature control is therefore essential for maximizing the yield and purity of Exatecan.
Q5: What are the best practices for purifying the final Exatecan product?
Following the reaction, the crude product will contain Exatecan, unreacted starting materials, catalyst, and any side products. Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and should be determined experimentally to maximize the recovery of pure Exatecan while leaving impurities in the mother liquor. For column chromatography, a suitable stationary phase and eluent system must be selected to achieve good separation.
Experimental Protocol: Synthesis of Exatecan from Intermediate 5
This protocol outlines the key steps for the conversion of Intermediate 5 to Exatecan, based on a convergent synthesis strategy involving a Friedländer annulation.
Materials:
-
Intermediate 5 (N,N'-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide)
-
(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (Tricyclic Lactone)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Toluene
-
o-Cresol
-
Methanesulfonic acid
-
Appropriate solvents for workup and purification
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a Dean-Stark apparatus, dissolve Intermediate 5 and the tricyclic lactone in a mixture of toluene and o-cresol.
-
Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the reaction mixture.
-
Condensation Reaction: Heat the mixture to reflux (typically 90-130°C) and continuously remove the water formed during the reaction using the Dean-Stark trap. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC). The reaction is typically run for 16 hours or until completion.
-
Workup: Once the reaction is complete, cool the mixture and perform an appropriate aqueous workup to remove the catalyst and other water-soluble impurities.
-
Deprotection: The resulting intermediate from the condensation reaction is then subjected to a deprotection step to yield Exatecan. This is often achieved by treatment with methanesulfonic acid.
-
Purification: The crude Exatecan is then purified by recrystallization or column chromatography to obtain the final product of high purity.
Data Summary: Reaction Parameters for Exatecan Synthesis
The following table summarizes the key parameters for the Friedländer annulation step in the synthesis of Exatecan.
| Parameter | Recommended Condition | Purpose |
| Reactants | Intermediate 5, Tricyclic Lactone | Formation of the Exatecan core structure |
| Catalyst | Pyridinium p-toluenesulfonate (PPTS) | To facilitate the condensation and cyclization |
| Solvent | Toluene with o-cresol | Reaction medium and to aid in water removal |
| Temperature | 90 - 130 °C | To ensure an adequate reaction rate |
| Reaction Time | > 16 hours | To drive the reaction to completion |
| Water Removal | Dean-Stark apparatus | To shift the equilibrium towards product formation |
Visualizing the Pathway to Exatecan
To further clarify the synthesis process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: A streamlined workflow for the synthesis of Exatecan from Intermediate 5.
Technical Support Center: Purification of Exatecan Intermediate 5
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Exatecan Intermediate 5. The information is structured to address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification techniques for this compound?
A1: For the purification of this compound, a common intermediate in the synthesis of the potent topoisomerase I inhibitor Exatecan, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC) and recrystallization.[1] Reverse-phase HPLC is often a good starting point, similar to methods used for the parent compound, Exatecan.[2]
Q2: What are the potential impurities I might encounter during the purification of this compound?
A2: Impurities can arise from unreacted starting materials, byproducts from preceding synthetic steps, or degradation of the intermediate itself. While specific impurities for "Intermediate 5" are not extensively documented in public literature, common impurities in Exatecan synthesis can include related analogues and diastereomers.[3][4] Camptothecin analogues, in general, can be sensitive to pH and light, which may lead to the formation of degradation products.[2]
Q3: How can I improve the recovery of this compound during purification?
A3: Low recovery can be due to several factors. If using HPLC, irreversible adsorption to the column can be an issue.[2] In such cases, consider using a different stationary phase or modifying the mobile phase.[2] For all methods, ensure the compound is fully dissolved before purification to prevent precipitation.[2] Additionally, as camptothecins can be unstable, it is crucial to use conditions (pH, light exposure) that are compatible with the stability of the compound.[2]
Q4: What is the significance of this compound?
A4: this compound is a key building block in the total synthesis of Exatecan, a potent DNA topoisomerase I inhibitor used in cancer research and as a payload in Antibody-Drug Conjugates (ADCs).[5][6][7] The efficient synthesis and purification of this intermediate are critical for the overall success and purity of the final active pharmaceutical ingredient.
Troubleshooting Guides
HPLC Purification Issues
This guide addresses common problems encountered during the HPLC purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column Overload | Decrease the sample concentration or injection volume.[2] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the compound is in a single ionic state. A slightly acidic pH (e.g., pH 3) is often beneficial for camptothecin analogs.[2] | |
| Column Degradation | Flush the column with a strong solvent or replace it if performance does not improve.[2] | |
| Secondary Interactions with Column | Add a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the silica support.[2] | |
| Low Recovery | Irreversible Adsorption onto Column | Use a different stationary phase or modify the mobile phase to reduce strong interactions.[2] |
| Compound Instability | Ensure the mobile phase and collection conditions are compatible with the compound's stability. Camptothecins can be sensitive to pH and light.[2] | |
| Precipitation on Column | Ensure the sample is fully dissolved in the mobile phase before injection.[2][5] | |
| Co-eluting Impurities | Insufficient Resolution | Optimize the mobile phase gradient, change the organic modifier (e.g., from acetonitrile to methanol), or try a different column with an alternative stationary phase (e.g., phenyl-hexyl instead of C18).[2] |
General Purification Troubleshooting
Caption: Troubleshooting decision tree for purifying this compound.
Quantitative Data Summary
| Intermediate | Synthesis Step | Yield (%) | Purity (%) | Reference |
| S-tricyclic lactone | Recrystallization from isopropanol | Not specified | High | [1] |
| 5-amino-1-((4-chlorophenyl)sulfonyl)-3,3-dimethylpentan-2-yl exatecan carbamate | Column Chromatography | 91 | 96 | [4] |
Experimental Protocols
Protocol 1: Preparative HPLC Purification
This protocol provides a general workflow for the purification of this compound using preparative HPLC.
1. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO, DMF) and then dilute with the initial mobile phase to ensure complete dissolution.[5]
-
Filter the sample solution through a 0.45 µm filter before injection.
2. HPLC Conditions (Starting Point):
-
Column: C18, 10 µm, e.g., 250 x 21.2 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-40 min: 20% to 80% B
-
40-45 min: 80% B
-
45-50 min: 20% B (equilibration)
-
-
Flow Rate: 20 mL/min
-
Injection Volume: 1-5 mL (depending on sample concentration and column dimensions)
-
Detection: UV at the absorbance maximum of the compound.
3. Fraction Collection:
-
Collect fractions based on the elution of the main peak corresponding to this compound.
4. Post-Purification:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).
Caption: General workflow for preparative HPLC purification.
Protocol 2: Recrystallization
Recrystallization can be an effective method for purifying solid intermediates.
1. Solvent Screening:
-
Test the solubility of the crude this compound in a range of solvents at room temperature and at elevated temperatures.
-
Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the boiling point. Common solvents to screen include isopropanol, ethanol, ethyl acetate, and mixtures thereof.[1]
2. Recrystallization Procedure:
-
Place the crude solid in a flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If the solution is colored by impurities, you may consider adding a small amount of activated carbon and hot filtering the solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
3. Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point is indicative of high purity.
-
Confirm purity by analytical HPLC or other suitable analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.cn [glpbio.cn]
Overcoming solubility issues with Exatecan Intermediate 5 in reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues related to Exatecan Intermediate 5 in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a key chemical building block used in the synthesis of Exatecan, a potent DNA topoisomerase I inhibitor.[1][2] Exatecan and its derivatives are utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2]
Q2: What are the basic chemical properties of this compound?
A2: The key chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 143655-70-3 | [1] |
| Molecular Formula | C₁₅H₁₇FN₂O₃ | [1][3] |
| Molecular Weight | 292.31 g/mol | [1][3] |
| Appearance | Off-white to gray solid | [1] |
Q3: What is the known solubility of this compound?
A3: this compound is sparingly soluble in many common solvents. Its highest reported solubility is in Dimethyl Sulfoxide (DMSO). It is important to note that the use of fresh, non-hygroscopic DMSO is crucial, as absorbed moisture can significantly reduce solubility.[1][4] For in vivo studies, specific formulations with co-solvents are required to achieve sufficient concentration.[1]
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems encountered with the solubility of this compound during experimental procedures.
Issue: this compound fails to dissolve completely in the reaction solvent.
Possible Cause 1: Inappropriate Solvent Choice this compound has limited solubility in many organic solvents. Relying on solvents other than DMSO may lead to poor dissolution.
Solution:
-
Primary Solvent: Utilize high-purity, anhydrous DMSO as the primary solvent.[1]
-
Co-solvents: For reactions where DMSO is not suitable, consider a co-solvent system. However, extensive solubility testing is recommended before proceeding with the reaction.
Possible Cause 2: Poor Solvent Quality The presence of water in DMSO can significantly decrease the solubility of this compound.[1][4]
Solution:
-
Always use freshly opened, anhydrous DMSO.
-
Store DMSO properly to prevent moisture absorption.
Possible Cause 3: Insufficient Mechanical Agitation The compound may require more than simple vortexing to dissolve completely.
Solution:
-
Ultrasonication: Use an ultrasonic bath to aid dissolution. This is a recommended procedure for preparing solutions of this compound in DMSO.[1]
-
Heating: Gentle warming can be employed to increase solubility. However, stability of the intermediate at elevated temperatures should be considered and tested on a small scale first.
Issue: Precipitation of this compound during the reaction.
Possible Cause 1: Change in Solvent Polarity The addition of other, less polar or more polar, reagents or solvents to the initial DMSO solution can alter the overall solvent polarity, causing the intermediate to precipitate.
Solution:
-
Slow Addition: Add subsequent reagents dropwise to the solution of this compound while vigorously stirring.
-
Maintain Temperature: Ensure the reaction temperature is maintained, as a decrease in temperature can reduce solubility.
-
Solvent System Optimization: If precipitation persists, a different co-solvent system may be necessary.
Possible Cause 2: Reaction with other components A new, less soluble species may be forming due to a reaction with other components in the mixture.
Solution:
-
Analyze the precipitate to confirm its identity.
-
If it is an undesired byproduct, reaction conditions (e.g., temperature, order of addition) may need to be adjusted.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound.
| Solvent/System | Concentration | Conditions | Reference |
| DMSO | 25 mg/mL (85.53 mM) | Requires ultrasonication. Use of fresh, non-hygroscopic DMSO is critical. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.2 mg/mL (7.53 mM) | Suspended solution, requires ultrasonication. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.2 mg/mL (7.53 mM) | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.2 mg/mL (7.53 mM) | Clear solution. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 2.92 mg of this compound.
-
Add 1 mL of fresh, anhydrous DMSO.
-
Place the vial in an ultrasonic bath until the solid is completely dissolved.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a Formulation for In Vivo Studies (Suspension)
-
Prepare a 22.0 mg/mL stock solution of this compound in anhydrous DMSO with the aid of ultrasonication.
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 22.0 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. The final concentration will be a 2.2 mg/mL suspended solution.[1]
-
Use the formulation immediately after preparation.
Visualizations
Caption: Workflow for preparing an in vitro stock solution.
Caption: Workflow for in vivo formulation preparation.
Caption: Troubleshooting logic for solubility issues.
References
Identifying and removing impurities from Exatecan Intermediate 5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Exatecan Intermediate 5. The information provided is intended to assist in identifying and removing impurities during synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q1: My final product of this compound shows low purity. What are the potential sources of impurities?
A1: Impurities in the synthesis of this compound, similar to other camptothecin analogs, can originate from several sources.[1][2][3] These can be broadly categorized as:
-
Process-Related Impurities: These are substances introduced or generated during the synthesis.
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials in your final product.
-
By-products: Competing or side reactions can generate unintended molecules.
-
Intermediates: In a multi-step synthesis, previous intermediates may be carried over.[2]
-
Reagents and Catalysts: Residual amounts of reagents, catalysts, or solvents used in the reaction and work-up steps.[1][2]
-
-
Degradation Impurities: The product itself may degrade under certain conditions.
Q2: I am seeing unexpected peaks in my HPLC chromatogram. How can I identify them?
A2: Identifying unknown peaks in your HPLC chromatogram is a multi-step process. A systematic approach is recommended:
-
Hyphenated Techniques: The most powerful tool for impurity identification is the use of hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] This will provide the molecular weight of the impurity, which is a critical piece of information for structural elucidation.
-
Spiking Studies: If you have authentic standards of potential impurities (e.g., starting materials, known by-products), you can "spike" your sample with a small amount of the standard. If the peak height of an unknown impurity increases, you have likely identified it.
-
Forced Degradation Studies: Subjecting your pure this compound to stress conditions (e.g., acid, base, heat, light, oxidation) can help generate degradation products. Analyzing these samples by HPLC can help identify which peaks in your impure sample correspond to degradation products.
-
Isolation and Spectroscopic Analysis: For significant unknown impurities, it may be necessary to isolate them using preparative HPLC or column chromatography. Once isolated, the structure can be elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[2]
Q3: What are the recommended methods for removing impurities from this compound?
A3: The choice of purification method depends on the nature of the impurities. Common techniques include:
-
Recrystallization: This is a highly effective method for removing small amounts of impurities from a solid product. The choice of solvent is crucial for successful recrystallization. For compounds similar to Exatecan, isopropanol has been used.[5]
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. Silica gel is a common stationary phase. The mobile phase (a mixture of solvents) is chosen to achieve optimal separation.[6]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when high purity is required, preparative HPLC is the method of choice. It offers higher resolution than standard column chromatography.[6]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAS No. 143655-70-3) is a chemical intermediate used in the synthesis of Exatecan.[7][8][9] Exatecan is a potent DNA topoisomerase I inhibitor investigated for its anti-cancer properties and is a component in the development of Antibody-Drug Conjugates (ADCs).[7][10][11]
Q2: What analytical techniques are suitable for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of pharmaceutical intermediates like this compound.[2][12] Other techniques that can be used include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information and molecular weight data for impurities.[6][12]
-
Gas Chromatography (GC): Useful for detecting and quantifying residual solvents.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural confirmation and to detect impurities with different chemical structures.
-
Differential Scanning Calorimetry (DSC): Can be used to assess polymorphic purity.[3]
Q3: What are the general storage conditions for this compound?
A3: While specific storage conditions should be determined by stability studies, a general recommendation for similar compounds is to store them in a cool, dry, and dark place. For stock solutions, storage at -20°C or -80°C is often recommended to prevent degradation.[7] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.[7]
Data Presentation
Table 1: Potential Impurities in this compound Synthesis (based on Camptothecin Analogs)
| Impurity Type | Potential Source | Examples |
| Organic Impurities | ||
| Process-Related | Starting materials, by-products, intermediates, reagents | Unreacted precursors, analogous alkaloids[1] |
| Degradation | Hydrolysis, oxidation, isomerization | Lactone ring hydrolysis products, oxidative degradation products[1] |
| Inorganic Impurities | Catalysts, reagents, manufacturing equipment | Residual metals, inorganic salts[2][3] |
| Residual Solvents | Synthesis, purification, and crystallization steps | Ethanol, methanol, chloroform, dichloromethane, ethyl acetate[1] |
Table 2: Typical Analytical Methods for Purity Assessment of Exatecan and Related Compounds
| Analytical Method | Column | Mobile Phase | Detection |
| HPLC-FID | TSKgel ODS-80Ts (4.6 mm × 250 mm) | Acetonitrile–0.05 M potassium dihydrogen phosphate (pH 3)[12] | FID |
| HPLC-FID | Inertsil ODS-2 (4.6 mm × 250 mm) | Acetonitrile–0.1 M sodium acetate (pH 5)[12] | FID |
| HPLC-MS | Puresil C18 (4.6 mm × 150 mm) | Methanol–water with 0.1% trifluoroacetic acid[12] | MS |
| LC-MS/MS | Symmetry C18 (4.6 mm × 150 mm) | Methanol–water with 0.1% trifluoroacetic acid[12] | MS/MS |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent like DMSO or a mixture of mobile phase A and B.
Protocol 2: General Purification by Column Chromatography
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Start with a non-polar solvent system and gradually increase the polarity. For example, start with 100% dichloromethane and gradually add methanol or ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the identification and removal of impurities from this compound.
Caption: Logical relationships between different types of potential impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. cormica.com [cormica.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. glpbio.cn [glpbio.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rsc.org [rsc.org]
Optimizing reaction conditions for ADC conjugation with Exatecan intermediates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the conjugation of Exatecan intermediates to antibodies.
Troubleshooting Guide
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
Question: We are observing a consistently low DAR and poor yields after conjugating our antibody with an Exatecan-linker payload. What are the potential causes and how can we improve our conjugation efficiency?
Answer: Low DAR and poor conjugation efficiency with Exatecan-based ADCs are frequently linked to the hydrophobic nature of the Exatecan payload, which can be exacerbated by certain linker chemistries.[1] This hydrophobicity can lead to poor solubility of the linker-payload in aqueous conjugation buffers, reducing its availability to react with the antibody.[1] Furthermore, the resulting ADC may be prone to aggregation, leading to product loss during purification.[1][2]
Troubleshooting Steps:
-
Optimize Linker-Payload Solubility:
-
Co-solvent Addition: Introduce a limited amount of an organic co-solvent, such as DMSO or DMA, to the reaction to improve the solubility of the hydrophobic Exatecan-linker.[1] Exercise caution, as high concentrations of organic solvents can denature the antibody.[1]
-
Hydrophilic Linkers: A highly effective solution is to use a more hydrophilic linker.[1] Incorporating polyethylene glycol (PEG) or polysarcosine (PSAR) moieties into the linker design can significantly enhance the water solubility of both the linker-payload and the final ADC, leading to higher conjugation efficiency and reduced aggregation.[1][3][4][5]
-
-
Adjust Reaction Conditions:
-
Molar Ratio: Increase the molar equivalents of the linker-payload relative to the antibody to drive the reaction towards a higher DAR.[1]
-
pH: Ensure the pH of the conjugation buffer is optimal for the specific chemistry being used. For thiol-maleimide conjugation, a pH range of 6.5-7.5 is typically recommended.[1]
-
Temperature and Time: Systematically optimize the incubation time and temperature. While longer reaction times can increase conjugation, they may also promote aggregation.[1]
-
-
Antibody Reduction (for thiol-based conjugation):
-
Reducing Agent: Ensure complete and controlled reduction of the antibody's interchain disulfide bonds using a sufficient concentration of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][6]
-
Purification Post-Reduction: It is critical to remove excess reducing agent before adding the linker-payload to prevent it from capping the reactive group (e.g., maleimide) on the linker.[1]
-
Issue 2: ADC Aggregation During or After Conjugation
Question: We are observing significant aggregation of our Exatecan ADC either immediately after the conjugation reaction or during storage. What are the causes and how can we mitigate this?
Answer: ADC aggregation is a common challenge, primarily driven by the increased surface hydrophobicity of the ADC after conjugation with the hydrophobic Exatecan-linker payload.[2] This is particularly prevalent at higher DARs.[2][7] Aggregation can lead to rapid clearance from circulation and potential immunogenicity.[7]
Troubleshooting Steps:
-
Optimize Conjugation Process:
-
Co-solvent Concentration: If using organic co-solvents like DMSO, keep the final concentration to a minimum (e.g., <5% v/v), as higher concentrations can promote antibody aggregation.[2]
-
pH Control: Avoid pH conditions near the isoelectric point (pI) of the antibody, as this is the point of lowest solubility.[2]
-
Solid-Phase Conjugation: Consider immobilizing the antibody on a solid support during conjugation. This physical separation can prevent the newly hydrophobic ADCs from interacting and aggregating.[2]
-
-
Formulation and Storage Best Practices:
-
Buffer Optimization: Maintain a pH where the ADC is most stable. Adjusting the ionic strength of the buffer can also help to minimize aggregation.[2]
-
Excipients: The inclusion of excipients such as surfactants (e.g., polysorbate 20/80) and stabilizers (e.g., sucrose, trehalose) in the formulation can help prevent aggregation.
-
-
Linker and DAR Optimization:
-
Hydrophilic Linkers: The use of hydrophilic linkers is a key strategy to reduce the overall hydrophobicity of the ADC and minimize aggregation.[3]
-
DAR Optimization: Aim for a moderate DAR (e.g., 2-4) when using more hydrophobic payloads. For higher DARs (e.g., 8), the use of hydrophilic linkers is strongly recommended.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for an Exatecan ADC?
The optimal DAR for an Exatecan ADC is a balance between achieving sufficient potency and maintaining favorable pharmacokinetic properties.[9] While a higher DAR can increase cytotoxic potential, it can also lead to issues with aggregation, instability, and rapid clearance.[7][9] Generally, a DAR of 4 to 8 is targeted for Exatecan ADCs.[8][9] The ideal DAR is dependent on the specific antibody, target, and linker, and should be determined empirically for each ADC construct.[9]
Q2: What are the recommended analytical techniques for characterizing Exatecan ADCs?
A combination of analytical techniques is essential to characterize Exatecan ADCs thoroughly:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): Used to determine the drug-to-antibody ratio (DAR) distribution and assess the overall hydrophobicity of the ADC.[2][10]
-
Size Exclusion Chromatography (SEC-HPLC): Used to quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates or fragments.[2][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate measurement of the molecular weight of the different ADC species, confirming the DAR and identifying any modifications.[9][10]
-
Reversed-Phase HPLC (RP-HPLC): Can be used to evaluate the stability of the payload and its release profile.[11]
Q3: How does the choice of linker impact the performance of an Exatecan ADC?
The linker is a critical component that influences the stability, solubility, and efficacy of an ADC. For Exatecan ADCs, the hydrophobicity of the payload makes linker selection particularly important.
-
Hydrophobicity: Hydrophobic linkers can exacerbate the aggregation issues associated with Exatecan.[8] Hydrophilic linkers (e.g., containing PEG or polysarcosine) can significantly improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic profiles.[1][3][5]
-
Cleavability: The linker can be designed to be cleavable (e.g., by enzymes like cathepsins in the lysosome) or non-cleavable. Cleavable linkers release the payload in its unmodified, potent form inside the target cell, which can also lead to a "bystander effect" where the released drug kills neighboring antigen-negative tumor cells.[8][12]
-
Stability: The linker must be stable in circulation to prevent premature release of the cytotoxic payload, which can cause systemic toxicity.[7][]
Data Summary Tables
Table 1: General Reaction Condition Parameters for Thiol-Maleimide Conjugation
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Optimal for the reaction between thiol and maleimide groups.[1] |
| Temperature | 4°C - Room Temperature (~22°C) | Lower temperatures can help to minimize aggregation.[14] |
| Reaction Time | 1 - 2 hours or overnight | Optimization is required to balance conjugation efficiency with potential aggregation.[10][14] |
| TCEP Molar Excess | 5x - 10x | To ensure sufficient reduction of disulfide bonds.[10] |
| Linker-Payload Molar Excess | 1.5x - 2.0x (per cysteine) | To drive the conjugation reaction to completion.[10] |
| Co-solvent (e.g., DMSO) | < 5% (v/v) | To improve payload solubility while minimizing antibody denaturation and aggregation.[2] |
Table 2: Example Optimization of Conjugation Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Concentration | 10 mg/mL | 10 mg/mL | 10 mg/mL |
| TCEP Molar Excess | 5x | 10x | 10x |
| Payload-Linker Molar Excess | 3x | 5x | 8x |
| Reaction Temperature | 4°C | 22°C | 22°C |
| Reaction Time | 12 hours | 2 hours | 4 hours |
| Resulting Average DAR | 3.5 | 5.8 | 7.2 |
| % Aggregates | < 1% | 2.5% | 4.8% |
Note: The data in this table is illustrative and the optimal conditions will vary depending on the specific antibody, linker, and payload.
Experimental Protocols
Protocol 1: Synthesis of Exatecan Drug-Linker (General Workflow)
This protocol outlines a general workflow for synthesizing a drug-linker construct containing Exatecan, a cleavable peptide, and a maleimide group for conjugation.
-
Peptide Synthesis: Synthesize the cleavable peptide sequence (e.g., Val-Cit or Val-Ala) using standard solid-phase peptide synthesis (SPPS).[6][14]
-
Linker-Peptide Conjugation: React the N-terminus of the synthesized peptide with a linker containing a maleimide group.[6]
-
Activation of C-terminus: Activate the C-terminus of the peptide-linker construct using an activating agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt).[6]
-
Conjugation to Exatecan: React the activated peptide-linker with the amine group on the Exatecan derivative in the presence of a base like DIPEA in an anhydrous solvent such as DMF.[6][14]
-
Purification: Purify the final drug-linker construct using preparative High-Performance Liquid Chromatography (HPLC).[6]
-
Characterization: Confirm the identity and purity of the drug-linker using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][14]
Protocol 2: Preparation of Exatecan-Based ADC via Thiol-Maleimide Conjugation
This protocol describes the conjugation of a pre-synthesized Exatecan drug-linker to a monoclonal antibody via cysteine residues.
-
Antibody Reduction:
-
Conjugation Reaction:
-
Add the maleimide-functionalized Exatecan-linker to the reduced antibody solution at the desired molar ratio.[14] The reaction is typically performed in a buffer (e.g., PBS, pH 7.4) which may contain a small amount of organic co-solvent (e.g., DMSO) to aid in the solubility of the linker-payload.[10][14]
-
Incubate the reaction mixture at 4°C or room temperature for 1-2 hours or overnight, with gentle mixing and protected from light.[10][14]
-
-
Quenching:
-
Purification:
-
Characterization:
-
Determine the average DAR and purity of the ADC using HIC-HPLC, SEC-HPLC, and LC-MS as described in the FAQs section.[10]
-
Visualizations
Caption: Workflow for the synthesis and characterization of an Exatecan ADC.
Caption: A logical troubleshooting guide for common Exatecan ADC conjugation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Troubleshooting low yield in camptothecin analog synthesis
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of camptothecin (CPT) and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps affecting the overall yield in a typical camptothecin analog synthesis? A1: The two most critical stages impacting overall yield are the construction of the polycyclic quinoline core, often via the Friedländer annulation, and the preservation of the α-hydroxy-lactone E-ring during the final steps, workup, and purification. The Friedländer reaction's efficiency is highly dependent on the chosen catalyst and reaction conditions[1][2]. The lactone E-ring is crucial for biological activity and is susceptible to hydrolysis under neutral or basic conditions, leading to the inactive carboxylate form[3][4][5].
Q2: My final product shows poor biological activity despite a good spectroscopic characterization. What could be the issue? A2: The primary reason for low activity in a structurally confirmed camptothecin analog is the hydrolysis of the lactone E-ring. The open-ring carboxylate form is inactive because it cannot effectively bind to the Topoisomerase I-DNA complex[3]. This hydrolysis is a reversible, pH-dependent equilibrium[3][5]. At physiological pH (~7.4) or during in vitro assays in standard culture media, a significant portion of your compound can convert to the inactive form, leading to misleadingly low potency readings[3][4].
Q3: What are the best practices for storing camptothecin analogs? A3: To ensure long-term stability, camptothecin analogs should be stored as dry solids in a cool, dark, and dry place. For creating stock solutions, use an anhydrous aprotic solvent like dimethyl sulfoxide (DMSO). These stock solutions should be stored at -20°C or -80°C. For experimental use, it is advisable to prepare fresh dilutions into an acidic buffer (pH < 7) immediately before use to favor the closed, active lactone form[3].
Troubleshooting Guide: Low Synthetic Yield
This section addresses specific problems encountered during the synthesis that can lead to diminished yields.
Problem 1: Low Yield in Friedländer Reaction for Quinoline Core Synthesis
Question: My Friedländer condensation of a 2-aminoaryl ketone with an α-methylene carbonyl compound is inefficient, resulting in a low yield of the desired quinoline core. What are the common causes and solutions?
Answer: The Friedländer synthesis is a cornerstone reaction for building the CPT core, and its yield can be affected by several factors.
-
Inappropriate Catalyst: The choice of catalyst is critical and substrate-dependent. If a standard acid (e.g., p-TsOH, H₂SO₄) or base (e.g., KOH) is ineffective, consider alternative catalytic systems. Lewis acids (ZnCl₂, FeCl₃) or modern catalysts like ionic liquids have been shown to improve yields and reaction times[1][2].
-
Reaction Conditions: High temperatures can sometimes promote side reactions, such as the self-condensation of the 2-aminobenzophenone starting material[2]. It is crucial to optimize the temperature and reaction time. Microwave irradiation has been used to accelerate the reaction and improve yields, often reducing reaction times to minutes[2].
-
Purity of Starting Materials: Impurities in the starting 2-aminoaryl carbonyl compound can interfere with the reaction. Ensure the purity of your reagents. Additionally, the presence of water can be detrimental in many acid-catalyzed versions of this reaction, so using anhydrous solvents and reagents is recommended[2].
-
Side Reactions: Under basic conditions, the α-methylene carbonyl component can undergo self-aldol condensation. This can be minimized by slowly adding the carbonyl compound to the reaction mixture or by switching to an acid catalyst[2].
Data Presentation: Friedländer Reaction Conditions
The following table summarizes various catalytic systems used for Friedländer synthesis to provide a comparative overview.
| Catalyst System | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Toluene / Acetic Acid | 110 (Reflux) | 4-12 h | 60-85 | [2][6] |
| Potassium Hydroxide (KOH) | Ethanol | 80 (Reflux) | 6-10 h | 55-75 | [2] |
| Ionic Liquid (e.g., C₄(mim)₂-2Br⁻-2H₂SO₄) | Solvent-free | 50 | 15 min | >90 | [1] |
| Microwave Irradiation (p-TsOH cat.) | None / High-boiling solvent | 120 | 5-15 min | 70-92 | [2] |
Problem 2: Product Loss or Decomposition During Workup and Purification
Question: I observe a significant loss of product during aqueous workup or column chromatography. What could be causing this instability?
Answer: The primary cause of product loss after the core synthesis is often the hydrolysis of the E-ring lactone. This ring is highly susceptible to opening under neutral or basic conditions.
-
pH During Workup: Standard aqueous workups using sodium bicarbonate or other mild bases to neutralize acid catalysts will raise the pH and promote rapid lactone hydrolysis to the water-soluble carboxylate salt. This will cause the product to partition into the aqueous layer, leading to significant loss. If neutralization is necessary, perform it quickly at low temperatures and immediately extract the product. It is preferable to use acidic conditions (pH < 7) throughout the workup and extraction process[3].
-
Chromatography Stationary Phase: Standard silica gel is slightly acidic and generally compatible with the CPT lactone form. However, using basic alumina for chromatography will cause rapid on-column hydrolysis and lead to very poor recovery. If silica gel is not providing adequate separation, a reverse-phase (C18) column with an acidic mobile phase (e.g., containing 0.1% trifluoroacetic acid) can be an effective alternative[7][8].
-
Solvent Choice for Recrystallization: The choice of solvent for final purification by recrystallization is important. Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and glacial acetic acid have been successfully used[7][9].
Data Presentation: Lactone Ring Stability
The stability of the crucial E-ring is governed by a pH-dependent equilibrium.
| pH Condition | Predominant Species | State | Biological Activity | Reference |
| Acidic (pH < 7) | Lactone (closed ring) | Favored | Active | [3] |
| Neutral (pH ≈ 7.4) | Equilibrium Mixture | Reversible | Reduced (mixture) | [3][10] |
| Basic (pH > 7.5) | Carboxylate (open ring) | Favored | Inactive | [3][5] |
At physiological pH 7.3, the half-life of the lactone form of CPT can be as short as ~30 minutes[10].
Experimental Protocols
Key Experiment: General Protocol for Acid-Catalyzed Friedländer Synthesis
This protocol provides a generalized methodology for the synthesis of a camptothecin quinoline core. Note: Specific quantities, temperatures, and times must be optimized for each unique set of substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-aminoaryl ketone (1.0 eq) and the α-methylene carbonyl compound (1.1 - 1.5 eq).
-
Solvent and Catalyst Addition: Add an anhydrous solvent such as toluene or acetic acid (to dissolve reactants to a concentration of ~0.1-0.5 M). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (typically 110-140 °C) under an inert atmosphere (e.g., Argon or Nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with a slightly acidic aqueous solution (e.g., 1% HCl or pH 5-6 buffer) to remove the catalyst and any basic impurities while preserving the lactone ring. Follow with a wash using brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) or by recrystallization from a suitable solvent[7][9].
Visualizations
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway for creating camptothecin analogs, highlighting the critical Friedländer condensation step.
Caption: A typical experimental workflow for camptothecin analog synthesis.
Troubleshooting Logic Flowchart
This decision tree provides a logical pathway for diagnosing the source of low reaction yields.
Caption: A decision tree for troubleshooting low yields in CPT synthesis.
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US20060135546A1 - Methods for the purification of 20(S)- camptothecin - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2006064517A2 - Methods for the purification of 20(s)-camptothecin - Google Patents [patents.google.com]
- 10. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Exatecan Intermediate 5 during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Exatecan Intermediate 5 to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAS No: 143655-70-3) is a key chemical precursor in the synthesis of Exatecan, a potent topoisomerase I inhibitor used in cancer research and as a payload in antibody-drug conjugates (ADCs).[1][2][3][4] Its chemical name is N,N'-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. The recommended storage conditions are summarized in the table below. For stock solutions, it is advised to prepare aliquots to avoid repeated freeze-thaw cycles.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is typically dissolved in organic solvents. For analytical purposes and for creating stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used.[1] When preparing for in vivo studies, it is recommended to first create a stock solution in DMSO and then dilute it with the appropriate vehicle on the day of use.
Q4: What are the primary signs of degradation of this compound?
A4: Degradation of this compound may not always be visible. However, you should look for the following signs:
-
Color Change: Any deviation from the expected color of the solid or solution.
-
Precipitation: Formation of solid material in a solution that was previously clear.
-
Inconsistent Experimental Results: A decrease in yield or the appearance of unexpected byproducts in your synthesis of Exatecan can be an indicator of a degraded intermediate.
-
Changes in Analytical Profile: The appearance of new peaks or a decrease in the main peak's area in HPLC or LC-MS/MS analysis is a definitive sign of degradation.
Troubleshooting Guide
This guide will help you troubleshoot potential issues related to the degradation of this compound.
| Issue | Potential Cause | Recommended Action |
| Reduced yield in Exatecan synthesis | Degradation of this compound due to improper storage. | 1. Verify the storage conditions of your intermediate against the recommended guidelines. 2. Perform a purity analysis of the intermediate using HPLC or LC-MS/MS. 3. If degradation is confirmed, use a fresh, properly stored batch of the intermediate. |
| Appearance of unknown impurities in reaction mixture | The intermediate may have degraded into one or more unknown compounds. | 1. Analyze the intermediate by HPLC or LC-MS/MS to confirm its purity. 2. If impurities are present, consider re-purifying the intermediate if possible, or obtain a new batch. 3. Review handling procedures to ensure the material is not exposed to incompatible conditions (e.g., high humidity, prolonged exposure to light). |
| Inconsistent analytical results for the intermediate | The intermediate is degrading on the benchtop during sample preparation or analysis. | 1. Prepare solutions of the intermediate fresh for each experiment. 2. Minimize the time the intermediate is at room temperature. 3. Ensure the solvents used for analysis are of high purity and free of contaminants that could promote degradation. |
| Solid material has changed in appearance (e.g., color, texture) | Potential degradation due to exposure to air, moisture, or light. | 1. Do not use the material if you suspect it has degraded. 2. Obtain a new batch of the intermediate and store it under the recommended conditions, preferably in a desiccator and protected from light. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid | 2-8°C | Short-term (days to weeks) | Keep tightly sealed in a cool, dry place. |
| -20°C | Long-term (months) | For extended storage, keep in a freezer. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months[1] | For long-term preservation of the solution. |
Experimental Protocols
Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. The specific column and mobile phase conditions may need to be optimized for your system.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
2. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in DMSO to a final concentration of 100 µg/mL. This will be your stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Sample Solution Preparation:
-
Prepare a sample solution of your this compound at the same concentration as the reference standard stock solution (100 µg/mL in DMSO).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm (or an optimized wavelength for the chromophore)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Integrate the peaks in the resulting chromatograms.
-
Calculate the purity of your sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
Visualizations
References
Addressing batch-to-batch variability in Exatecan Intermediate 5 synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals to address batch-to-batch variability in the synthesis of Exatecan Intermediate 5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistent synthesis important?
A1: this compound is a crucial precursor in the total synthesis of Exatecan, a potent topoisomerase I inhibitor used in cancer therapy, notably as a payload in antibody-drug conjugates (ADCs).[1][2] The stereochemistry and purity of this intermediate are critical as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[2] Inconsistent synthesis can lead to variations in yield, impurity profiles, and physical properties, ultimately affecting the quality and performance of the final drug product.
Q2: What are the most common sources of batch-to-batch variability in the synthesis of this compound?
A2: Batch-to-batch variability can arise from several factors throughout the manufacturing process.[3][4][5][6] Key contributors include:
-
Raw Material Quality: Variations in the purity and physical properties of starting materials and reagents.[6][7]
-
Process Parameter Control: Inconsistent control of critical parameters such as temperature, reaction time, agitation speed, and pH.[8]
-
Human Factors: Differences in operator procedures and techniques.[9]
-
Equipment Condition: Variations in equipment performance and cleanliness.[9]
-
Crystallization and Isolation: Poor control over cooling rates, solvent ratios, and drying conditions during product isolation.[10][11]
Q3: How can I monitor the progress and quality of the this compound synthesis?
A3: Implementing Process Analytical Technology (PAT) is crucial for real-time monitoring.[3] High-Performance Liquid Chromatography (HPLC) is a standard method for assessing reaction completion, purity, and impurity profiles.[12] Other techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify potential side-products.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low product yield is a common issue that can significantly impact production efficiency and cost. The following guide provides a systematic approach to troubleshooting this problem.
Potential Root Causes and Solutions
| Potential Cause | Recommended Action | Verification Method |
| Incomplete Reaction | 1. Verify the quality and stoichiometry of all starting materials and reagents. 2. Ensure the reaction temperature is maintained within the specified range. 3. Confirm adequate mixing to ensure homogeneity. 4. Extend the reaction time and monitor for further conversion. | HPLC analysis of reaction mixture to check for remaining starting materials. |
| Product Degradation | 1. Investigate potential side reactions by analyzing the impurity profile. 2. Ensure the reaction is performed under an inert atmosphere if sensitive to air or moisture. 3. Check for localized overheating ("hot spots") in the reactor. | LC-MS analysis to identify degradation products. |
| Losses During Work-up and Isolation | 1. Optimize extraction procedures to minimize product loss to the aqueous phase. 2. Ensure complete precipitation/crystallization before filtration. 3. Check for product solubility in wash solvents. 4. Evaluate the efficiency of the filtration and drying steps. | Analyze mother liquor and wash solutions for dissolved product via HPLC. |
Issue 2: High Impurity Levels in the Final Product
The presence of impurities can compromise the quality and safety of the final API. This guide helps in identifying and mitigating common impurities.
Common Impurities and Mitigation Strategies
| Impurity Type | Potential Source | Mitigation Strategy | Analytical Method |
| Unreacted Starting Materials | Incomplete reaction. | Optimize reaction conditions (time, temperature, stoichiometry). | HPLC, GC-MS |
| Side-Products | Non-selective reaction conditions. | Adjust reaction temperature, catalyst, or solvent to favor the desired reaction pathway. | LC-MS, NMR |
| Degradation Products | Harsh reaction or work-up conditions (e.g., extreme pH or temperature). | Use milder reagents and conditions. Implement protective group strategies if necessary. | LC-MS |
| Residual Solvents | Inefficient drying. | Optimize drying temperature, pressure, and time. | Gas Chromatography (GC) |
Experimental Protocols
General Protocol for Synthesis of this compound (Illustrative)
This is a generalized, illustrative protocol and should be adapted based on specific process development studies.
-
Reaction Setup: Charge a clean, dry, and inerted reactor with the starting materials and a suitable solvent (e.g., dichloromethane).
-
Reagent Addition: Slowly add the coupling reagent at a controlled temperature (e.g., 0-5 °C) to manage any exotherm.
-
Reaction Monitoring: Stir the mixture at the specified temperature for the designated time. Monitor the reaction progress by taking aliquots for HPLC analysis until the starting material is consumed.
-
Work-up: Quench the reaction by adding an appropriate aqueous solution. Separate the organic layer, and wash it sequentially with brine and water.
-
Crystallization: Concentrate the organic layer and add an anti-solvent to induce crystallization. Control the cooling rate to ensure the formation of uniform crystals.
-
Isolation and Drying: Filter the solid product, wash with a cold solvent, and dry under vacuum at a controlled temperature.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting batch-to-batch variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 7. zaether.com [zaether.com]
- 8. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. pqri.org [pqri.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: HPLC Method Development for Exatecan Intermediate 5 Purity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing a robust HPLC method for the purity analysis of Exatecan Intermediate 5.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for HPLC method development for this compound?
A1: A good starting point for method development for a novel compound like this compound, a synthetic intermediate for a potent pharmaceutical agent, is a reversed-phase HPLC method with UV detection. Given that Exatecan is a camptothecin analog, its intermediates are also likely to possess chromophores that absorb in the UV range.[1][2][3] A generic gradient method using a C18 column with a mobile phase consisting of an acetonitrile and water/buffer system is recommended.
Q2: How do I select the appropriate column for the analysis?
A2: The choice of column is critical for achieving optimal separation. For a start, a C18 column is a versatile choice for reversed-phase chromatography. Key factors to consider when selecting a column include:
-
Particle Size: Smaller particle sizes (e.g., <3 µm) offer higher efficiency and resolution but result in higher backpressure.
-
Column Dimensions: A standard analytical column (e.g., 4.6 mm x 150 mm) is a good starting point.
-
Stationary Phase Chemistry: If peak tailing is observed with a standard C18 column, consider a column with end-capping or a different stationary phase chemistry (e.g., Phenyl-Hexyl) to minimize secondary interactions.[4]
Q3: What detection wavelength should I use for this compound?
A3: To determine the optimal detection wavelength, a UV-Vis scan of this compound in the mobile phase solvent should be performed to identify the wavelength of maximum absorbance (λmax). If a standard is not yet available, a photodiode array (PDA) detector can be used during initial runs to screen for the λmax of the main component. For related compounds like Exemestane, a λmax of 246 nm has been reported.[5]
Q4: What are the key parameters to evaluate during method validation?
A4: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for a purity method include:[6][7][8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q5: What is a forced degradation study and why is it important?
A5: A forced degradation study, also known as stress testing, involves subjecting the drug substance to various stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[6] This study is crucial for:
-
Demonstrating the stability-indicating nature of the HPLC method, i.e., its ability to separate the main peak from any potential degradation products.
-
Understanding the degradation pathways of the drug substance.
-
Identifying potential impurities that could arise during manufacturing and storage.
Troubleshooting Guide
This section addresses common issues encountered during HPLC method development and analysis.
Problem 1: Poor Peak Shape (Tailing, Fronting, Broadening)
| Symptom | Possible Causes | Solutions |
| Peak Tailing | - Secondary interactions with active silanol groups on the column.[10][11] - Incorrect mobile phase pH.[4][12] - Column overload. | - Use a highly deactivated (end-capped) column. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Add a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can affect column lifetime). - Reduce the sample concentration or injection volume.[11] |
| Peak Fronting | - Column overload. - Sample solvent is stronger than the mobile phase.[12] | - Dilute the sample. - Dissolve the sample in the initial mobile phase or a weaker solvent.[13] |
| Broad Peaks | - High dead volume in the system (e.g., from tubing or fittings).[12] - Column contamination or degradation.[14] - Inadequate mobile phase solvent strength.[4] | - Check and tighten all fittings. Use low-dead-volume tubing. - Clean the column or replace it if necessary. Use a guard column to protect the analytical column. - Increase the organic modifier concentration in the mobile phase. |
| Split Peaks | - Partially blocked column frit. - Sample solvent incompatible with the mobile phase.[13] - Column void.[10] | - Back-flush the column (if permitted by the manufacturer) or replace the frit. - Ensure the sample is fully dissolved and the solvent is compatible with the mobile phase. - Replace the column. |
Problem 2: Inconsistent Retention Times
| Symptom | Possible Causes | Solutions |
| Shifting Retention Times | - Changes in mobile phase composition.[11] - Fluctuations in column temperature.[4] - Inadequate column equilibration. | - Prepare fresh mobile phase and ensure accurate mixing. Degas the mobile phase. - Use a column oven to maintain a consistent temperature. - Ensure the column is fully equilibrated with the mobile phase before starting the analysis. |
| Drifting Retention Times | - Leaks in the pump or injector. - Inconsistent pump flow rate.[4] | - Inspect the system for leaks. - Check pump seals and check valves for wear and replace if necessary.[13] |
Problem 3: Baseline Issues
| Symptom | Possible Causes | Solutions |
| Baseline Noise | - Air bubbles in the system.[15] - Contaminated mobile phase or detector cell.[13] - Detector lamp nearing the end of its life. | - Degas the mobile phase and prime the pump. - Use high-purity solvents and flush the system. Clean the detector cell. - Replace the detector lamp. |
| Baseline Drift | - Changes in mobile phase composition during a gradient run.[15] - Temperature fluctuations.[15] - Column bleed. | - Ensure proper mixing of gradient solvents. - Use a column oven. - Use a column with a low-bleed stationary phase. |
| Ghost Peaks | - Carryover from previous injections.[15] - Contamination in the sample or mobile phase.[13] | - Use a needle wash in the autosampler method. - Prepare fresh samples and mobile phase using high-purity reagents and solvents. |
Experimental Protocols
HPLC System Suitability
Objective: To ensure the HPLC system is performing adequately before sample analysis.
Procedure:
-
Prepare a standard solution of this compound at a concentration that gives a significant detector response.
-
Make five replicate injections of the standard solution.
-
Evaluate the following parameters:
-
Retention Time (RT): The time at which the peak elutes.
-
Peak Area: The area under the peak.
-
Tailing Factor (T): A measure of peak symmetry.
-
Theoretical Plates (N): A measure of column efficiency.
-
Acceptance Criteria (Example):
-
%RSD of Retention Time: ≤ 1.0%
-
%RSD of Peak Area: ≤ 2.0%
-
Tailing Factor: 0.8 - 1.5
-
Theoretical Plates: ≥ 2000
Sample and Mobile Phase Preparation
Sample Preparation:
-
Accurately weigh a suitable amount of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Mobile Phase Preparation (Example for Reversed-Phase HPLC):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Filter both mobile phases through a 0.45 µm membrane filter.
-
Degas the mobile phases using sonication or vacuum degassing.
Generic Gradient HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at λmax |
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| Mean | ||||
| %RSD |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area 1 | Peak Area 2 | Peak Area 3 | Mean Peak Area |
| Level 1 | ||||
| Level 2 | ||||
| Level 3 | ||||
| Level 4 | ||||
| Level 5 | ||||
| Correlation Coefficient (r²) | ||||
| Slope | ||||
| Intercept |
Table 3: Forced Degradation Results
| Stress Condition | Treatment Time | % Degradation | Peak Purity of Main Peak |
| Acid Hydrolysis (e.g., 0.1N HCl) | |||
| Base Hydrolysis (e.g., 0.1N NaOH) | |||
| Oxidative (e.g., 3% H₂O₂) | |||
| Thermal (e.g., 80 °C) | |||
| Photolytic (e.g., UV light) |
Visualizations
References
- 1. Exatecan - Wikipedia [en.wikipedia.org]
- 2. Exatecan | C24H22FN3O4 | CID 151115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exatecan, 171335-80-1 | BroadPharm [broadpharm.com]
- 4. uhplcs.com [uhplcs.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Development and validation of the HPLC method for simultaneous estimation of Paclitaxel and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. hplc.eu [hplc.eu]
- 12. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. medikamenterqs.com [medikamenterqs.com]
Validation & Comparative
Navigating the Analytical Landscape for Exatecan Intermediate 5: A Comparative Guide
For researchers, scientists, and drug development professionals invested in the synthesis of Exatecan, a potent topoisomerase I inhibitor, the rigorous characterization of its synthetic intermediates is paramount. This guide provides a comparative overview of the primary analytical methods employed for the characterization of Exatecan Intermediate 5, a key building block in the convergent synthesis of this powerful anticancer agent.
This compound, chemically known as (S)-9-Ethyl-9-hydroxy-10-iodo-4-methyl-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-amine, requires precise analytical scrutiny to ensure the purity, identity, and overall quality of the final active pharmaceutical ingredient (API). The primary analytical techniques for its characterization include High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Comparative Analysis of Analytical Techniques
A comprehensive analytical strategy is crucial for the robust characterization of this compound. The following table summarizes the key analytical methods and their specific parameters, offering a direct comparison to aid in method selection and implementation.
| Analytical Technique | Purpose | Key Performance Parameters & Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and impurity profiling | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent (e.g., acetonitrile). Flow Rate: 1.0 mL/min Detection: UV at a specified wavelength Performance: Capable of achieving high resolution to separate closely related impurities. Purity levels are typically expected to be >98%. |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation | Ionization: Electrospray Ionization (ESI) in positive mode. Analysis: High-resolution mass spectrometry (HRMS) provides accurate mass measurements to confirm the elemental composition. Fragmentation patterns can aid in structural confirmation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and elucidation | Techniques: ¹H NMR and ¹³C NMR. Solvent: Deuterated solvents such as DMSO-d₆ or CDCl₃. Analysis: Chemical shifts, coupling constants, and integration of proton signals, along with the carbon chemical shifts, provide a detailed map of the molecular structure, confirming the identity of this compound. |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable analytical results. Below are representative experimental protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and identify any process-related impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a run time of 30-40 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
Mass Spectrometry (MS) for Molecular Weight Verification
Objective: To confirm the molecular weight of this compound.
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
Analytical Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.
-
Sample Infusion: The sample, dissolved in a suitable solvent like acetonitrile or methanol, can be directly infused into the mass spectrometer or introduced via an HPLC system.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range to observe the protonated molecular ion [M+H]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum to observe the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integrals of all proton signals.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to observe the chemical shifts of all carbon atoms in the molecule.
-
Data Analysis: The obtained spectral data should be compared with the expected chemical shifts and coupling patterns for the proposed structure of this compound.
Workflow and Logical Relationships
The characterization of this compound follows a logical workflow to ensure its quality before proceeding to the next synthetic step.
Caption: Analytical workflow for the characterization of this compound.
Signaling Pathway of Exatecan
While this guide focuses on an intermediate, understanding the mechanism of the final product is crucial. Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme vital for DNA replication and transcription.
Caption: Mechanism of action of Exatecan via Topoisomerase I inhibition.
By implementing a robust analytical framework as outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this compound, a critical step towards the successful synthesis of this important chemotherapeutic agent.
A Comparative Guide to HPLC and Mass Spectrometry Analysis of Exatecan Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of synthetic intermediates of Exatecan, a potent topoisomerase I inhibitor and a key component of antibody-drug conjugates (ADCs). Accurate and robust analytical methods are critical for ensuring the purity, stability, and quality of these intermediates, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This document details experimental protocols, presents comparative data, and explores advanced analytical techniques to aid in method development and optimization.
High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS) for Intermediate Analysis
HPLC coupled with MS is the cornerstone for the analysis of Exatecan intermediates, offering high separation efficiency and sensitive detection. The choice of chromatographic conditions and mass spectrometric parameters is crucial for resolving complex mixtures and identifying potential impurities.
Comparison of HPLC and UPLC Systems
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering improved resolution, sensitivity, and speed of analysis. This is achieved through the use of sub-2 µm particle size columns, leading to sharper peaks and faster separations.
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Particle Size | 3-5 µm | < 2 µm | Higher efficiency, better resolution |
| Operating Pressure | 400-600 bar | Up to 1000 bar | Faster flow rates, shorter run times |
| Peak Capacity | Lower | Higher | Improved separation of complex mixtures |
| Solvent Consumption | Higher | Lower | Reduced cost and environmental impact |
| Sensitivity | Good | Excellent | Sharper peaks lead to higher signal-to-noise ratio |
Reversed-Phase Chromatography: Column Selection and Mobile Phase Optimization
Reversed-phase HPLC is the most common separation mode for Exatecan and its intermediates. The selection of the stationary phase and mobile phase composition is critical for achieving optimal separation.
Table 1: Comparison of Reversed-Phase HPLC Columns for Camptothecin Analogue Separation
| Column Type | Stationary Phase | Key Characteristics | Best Suited For |
| C18 (ODS) | Octadecylsilane | Highly hydrophobic, excellent retention for non-polar compounds.[1][2] | General purpose analysis of a wide range of intermediates. |
| C8 | Octylsilane | Less hydrophobic than C18, faster elution of non-polar analytes. | Analysis of more polar intermediates or when shorter run times are desired. |
| Phenyl-Hexyl | Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with aromatic analytes. | Separation of intermediates with aromatic moieties where C18 provides insufficient resolution. |
| Polar-Embedded | e.g., Amide, Carbamate | Enhanced retention of polar compounds and compatibility with highly aqueous mobile phases. | Analysis of highly polar starting materials or early-stage intermediates. |
Experimental Protocol: Generic Gradient HPLC Method for Exatecan Intermediates
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 365 nm, coupled to a mass spectrometer.
Mass Spectrometry: Ionization and Detection
Mass spectrometry provides critical information for the identification and structural elucidation of intermediates and impurities.
Table 2: Comparison of Mass Spectrometry Ionization Techniques
| Ionization Technique | Principle | Analytes | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization of molecules from a liquid solution. | Polar and moderately polar compounds. | High sensitivity, suitable for a wide range of molecular weights. | Susceptible to matrix effects. |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionization of analytes in the gas phase. | Less polar and volatile compounds. | Less susceptible to matrix effects than ESI. | Can cause fragmentation of labile compounds. |
For Exatecan intermediates, ESI in positive ion mode is generally preferred due to the presence of ionizable nitrogen atoms in the core structure.
Advanced and Alternative Analytical Techniques
Beyond conventional HPLC-MS, several advanced techniques offer unique advantages for the analysis of Exatecan intermediates.
Supercritical Fluid Chromatography (SFC)
SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.[3][4][5][6][7] It is a powerful technique for chiral separations and the analysis of complex mixtures.
Key Advantages of SFC:
-
Orthogonal Selectivity: Provides different separation selectivity compared to reversed-phase LC, which is beneficial for resolving co-eluting impurities.
-
Faster Separations: The low viscosity of the mobile phase allows for higher flow rates and faster analysis times.[3][7]
-
Green Chemistry: Primarily uses CO2, reducing the consumption of organic solvents.[3][4]
-
Excellent for Chiral Separations: SFC is a preferred technique for the separation of enantiomers, which is critical for intermediates with chiral centers, as the stereochemistry of Exatecan is crucial for its biological activity.
Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS adds another dimension of separation based on the size, shape, and charge of an ion.[8][9] This technique is particularly useful for separating isomeric and isobaric intermediates that are indistinguishable by mass spectrometry alone.[8][10]
Applications of IM-MS in Intermediate Analysis:
-
Isomer Separation: Can differentiate between constitutional isomers and stereoisomers.[8]
-
Conformational Analysis: Provides information about the three-dimensional structure of intermediates in the gas phase.
-
Enhanced Peak Capacity: Increases the overall separation power when coupled with LC-MS.
Experimental Workflows and Data Analysis
Workflow for HPLC-MS Analysis of a Synthetic Step
Caption: Workflow for the HPLC-MS analysis of a synthetic intermediate.
Logical Diagram for Method Comparison
Caption: Comparison of analytical techniques for Exatecan intermediates.
Conclusion and Recommendations
The selection of an appropriate analytical technique for the analysis of Exatecan intermediates is dependent on the specific requirements of the analysis.
-
For routine in-process control and purity assessment , a validated UPLC-MS method using a C18 column offers a robust and efficient solution, providing a significant improvement in speed and resolution over traditional HPLC.
-
For challenging separations involving closely related impurities or stereoisomers , SFC is a powerful alternative, particularly for chiral intermediates where enantiomeric purity is critical.
-
For in-depth structural characterization and the definitive identification of isomeric byproducts , the hyphenation of LC with IM-MS provides an unparalleled level of analytical detail.
By leveraging the strengths of these complementary techniques, researchers and drug development professionals can ensure the comprehensive characterization of Exatecan intermediates, leading to a more robust and well-controlled manufacturing process.
References
- 1. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 4. routledge.com [routledge.com]
- 5. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biopharma-asia.com [biopharma-asia.com]
- 8. Isomeric and Conformational Analysis of Small Drug and Drug-Like Molecules by Ion Mobility-Mass Spectrometry (IM-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of drugs and drug metabolites by ion mobility-mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion mobility spectrometry-mass spectrometry analysis for the site of aromatic hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis Efficiency of Key Exatecan Intermediates
For Researchers, Scientists, and Drug Development Professionals
Exatecan, a potent topoisomerase I inhibitor, is a critical component of antibody-drug conjugates (ADCs) in cancer therapy. Its complex molecular structure necessitates a multi-step synthesis, the overall efficiency of which is highly dependent on the production of its key intermediates. This guide provides a detailed comparison of the synthesis efficiency of different pivotal intermediates in the manufacturing of Exatecan, supported by experimental data and protocols.
The synthesis of Exatecan is generally a convergent process, relying on the preparation of two main fragments: a substituted aminonaphthalene core and a chiral tricyclic lactone.[1] This guide will compare three key intermediates:
-
Exatecan Intermediate 2: A widely documented aminonaphthalene core intermediate.
-
Novel Phthalimide Intermediate: An aminonaphthalene precursor from a recently developed scalable synthesis.
-
Chiral Tricyclic Lactone: The essential enantiomerically pure lactone component.
Comparative Synthesis Data
The following table summarizes the key quantitative data for the synthesis of these three intermediates, providing a clear comparison of their efficiency.
| Intermediate | Starting Material | Key Steps | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Exatecan Intermediate 2 | 3-Fluoro-4-methylaniline | 1. Acylation2. Bromination3. Suzuki-Miyaura Coupling4. Rearrangement | ~27.8[2] | >99[2] | Well-documented pathway | Multiple steps, potential for moderate overall yield |
| Novel Phthalimide Intermediate (from patent WO2025024697A1) | N-(3-fluoro-5-iodo-4-methylphenyl)acetamide & 3-bromo-2-oxotetrahydrofuran | 1. Phthalimide formation2. Silylation & Iodination3. Indium-mediated coupling4. Ring closing | ~36.5 (calculated from individual step yields)[3] | High (avoids chromatography)[3] | Fewer linear steps, scalable, avoids chromatography[3] | Newer, less documented in peer-reviewed literature |
| Chiral Tricyclic Lactone ((S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione) | Precursor Compound (Formula 4) | Deprotection and cyclization | 57[4] | Not specified | Direct access to the chiral core | Relies on the availability of a specific precursor |
Experimental Protocols
Detailed methodologies for the synthesis of each key intermediate are provided below.
1. Synthesis of Exatecan Intermediate 2
This pathway begins with 3-fluoro-4-methylaniline and proceeds through a four-step sequence.[1][2]
-
Step 1: Acylation of 3-Fluoro-4-methylaniline
-
Objective: To protect the amino group.
-
Procedure: 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base like pyridine. The reaction is typically conducted at 15–30°C for 1–2 hours. The product is isolated by quenching with water and extraction.[1]
-
-
Step 2: Bromination
-
Objective: To introduce a bromine atom for subsequent coupling.
-
Procedure: The acetylated product from the previous step is brominated using N-bromosuccinimide (NBS) in a solvent mixture such as dichloromethane and acetic acid at a temperature of 5–35°C.[1]
-
-
Step 3: Suzuki-Miyaura Cross-Coupling
-
Objective: To introduce the isoindoline-1,3-dione moiety.
-
Procedure: A palladium catalyst, such as Pd(PPh₃)₄ (5–10 mol%), is used to couple the brominated intermediate with a suitable boronic acid derivative in a solvent like tetrahydrofuran (THF) at 60–80°C for 6–8 hours.[1]
-
-
Step 4: Acid-Mediated Rearrangement
2. Synthesis of Novel Phthalimide Intermediate (per WO2025024697A1)
This improved and scalable synthesis avoids the need for chromatographic purification.[3]
-
Step 1: Preparation of N-(3-fluoro-5-iodo-4-methylphenyl)acetamide
-
Procedure: 1-fluoro-3-iodo-2-methyl-5-nitrobenzene is reduced using iron powder in acetic acid. The resulting amine is then acylated in a one-pot procedure. The crude product is crystallized to yield pale yellow crystals with a 50% yield.[3]
-
-
Step 2: Preparation of 2-(2-oxotetrahydrofuran-3-yl)isoindoline-1,3-dione
-
Procedure: 3-bromo-2-oxotetrahydrofuran is reacted with potassium phthalimide.
-
-
Step 3: Indium-Intermediate Formation and Coupling
-
Procedure: The product from Step 2 is reacted with trimethylsilyl iodide to form a terminally iodinated carboxylic acid. This is then reacted with indium powder and copper(I) iodide to form an indium-containing intermediate. This intermediate is subsequently coupled with N-(3-fluoro-5-iodo-4-methylphenyl)acetamide.
-
-
Step 4: Ring Closing
-
Procedure: The coupled product is treated with methanesulfonic anhydride, followed by the addition of methanol and water, to induce ring closure. The final product is obtained as off-white crystals with a 73% yield for this final step.[3]
-
3. Synthesis of Chiral Tricyclic Lactone
The enantiomerically pure tricyclic lactone is a crucial component for the biological activity of Exatecan.[1]
-
Objective: To synthesize the key chiral lactone intermediate.
-
Starting Material: A suitable precursor, referred to as compound (Formula 4) in some literature.
-
Procedure: 4.3 g (100 mmol) of the starting material is dissolved in 200 ml of dichloromethane and treated with 200 ml of 2M sulfuric acid. The mixture is stirred at room temperature for 2 hours.[4]
-
Work-up and Purification: The organic layer is separated, washed with saturated brine, and dried. After solvent removal, the crude product is recrystallized from isopropanol to yield the S-tricyclic lactone. The reported yield for this transformation is 57%.[4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows for the synthesis of the aminonaphthalene intermediates, providing a visual comparison of the synthetic strategies.
Caption: Synthetic workflow for Exatecan Intermediate 2.
Caption: Synthetic workflow for the Novel Phthalimide Intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 3. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 4. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]
A Comparative Guide to the Synthesis Precursors of Exatecan and Topotecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis precursors for two critical topoisomerase I inhibitors, exatecan and topotecan. Both semisynthetic analogs of camptothecin, their efficacy and production scalability are deeply rooted in the synthetic pathways of their key precursors. This document outlines these pathways, presents comparative quantitative data, details experimental protocols, and visualizes the synthetic logic.
Introduction to Exatecan and Topotecan
Exatecan and topotecan are potent anti-cancer agents that function by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and repair. Topotecan, a first-generation camptothecin analog, is used in the treatment of various cancers, including ovarian and small cell lung cancer. Exatecan, a more recent development, has shown significant promise, particularly as the cytotoxic payload in the antibody-drug conjugate (ADC) trastuzumab deruxtecan. The synthesis of these complex molecules is a significant undertaking, and the efficiency of producing their immediate precursors is a critical factor in their pharmaceutical development.
Comparison of Synthesis Precursors
The synthetic strategies for exatecan and topotecan diverge significantly, which is reflected in their respective precursors. Exatecan employs a convergent synthesis approach, requiring the preparation of two complex intermediates. In contrast, topotecan is prepared in a semi-synthetic manner from a precursor that is itself derived from the natural product camptothecin.
Exatecan Precursors: A Convergent Approach
The synthesis of exatecan typically involves the condensation of two key precursors: a chiral tricyclic lactone known as EXA-trione and a complex substituted aminonaphthalene derivative, herein referred to as EXA-aniline .
-
EXA-trione ((4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione): This precursor provides the core lactone ring and the crucial stereocenter essential for the biological activity of exatecan. Its synthesis is a multi-step process that establishes the required chirality.
-
EXA-aniline ((1S)-1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione): This precursor is a complex amine that forms the remainder of the hexacyclic ring system of exatecan. Its synthesis is also a multi-step sequence, often starting from relatively simple aromatic compounds such as 3-fluoro-4-methylaniline or 2-fluorotoluene.
Topotecan Precursor: A Semi-Synthetic Route
The immediate precursor for the final step in topotecan synthesis is 10-hydroxycamptothecin .
-
10-Hydroxycamptothecin: This precursor is most commonly synthesized from the natural product camptothecin , which is extracted from the bark and seeds of the Camptotheca acuminata tree. The conversion of camptothecin to 10-hydroxycamptothecin involves a hydroxylation reaction at the 10-position of the quinoline ring system.
Quantitative Data on Precursor Synthesis
The following table summarizes key quantitative data for the synthesis of the precursors for exatecan and topotecan.
| Precursor | Starting Material(s) | Key Reaction Type(s) | Reported Yield | Purity | Reference(s) |
| EXA-trione | (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione intermediate | Acid-catalyzed cyclization | 57% | Not Specified | |
| EXA-aniline | 3-Fluoro-4-methylaniline or 2-Fluorotoluene and succinic anhydride | Multi-step synthesis including acylation, cyclization, and reduction | Not specified in a single value | Not specified | [1] |
| 10-Hydroxycamptothecin | Camptothecin | Catalytic hydrogenation followed by oxidation | ~70% (of solid containing product) | Not specified | [2] |
| 10-Hydroxycamptothecin | Camptothecin | Oxidation and photoactivation | 47.06% | 92.07% |
Experimental Protocols
Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione)[1]
Objective: To synthesize the chiral tricyclic lactone intermediate for exatecan.
Procedure:
-
A solution of the starting material, a suitable precursor to the tricyclic lactone (4.3 g, 100 mmol), is prepared in 200 ml of dichloromethane.
-
200 ml of 2M sulfuric acid is added to the solution.
-
The mixture is stirred vigorously at room temperature for 2 hours.
-
The organic layer is separated, washed with saturated brine, and then dried.
-
The dichloromethane is removed under reduced pressure.
-
The resulting solid is recrystallized from isopropanol to yield 1.5 g of the S-tricyclic lactone (EXA-trione).
Synthesis of 10-Hydroxycamptothecin from Camptothecin[3]
Objective: To synthesize the key precursor for topotecan.
Procedure:
-
Camptothecin (3.2 g, 0.0092 mol) and pre-reduced platinum(IV) oxide (0.8 g) are suspended in acetic acid (80 ml).
-
The mixture is hydrogenated at 1 atmosphere for 8.5 hours.
-
The catalyst is removed by filtration.
-
The resulting solution of 1,2,6,7-tetrahydroxy-camptothecin is immediately treated with lead(IV) acetate (6.4 g, 0.014 mol) in portions and stirred for 30 minutes.
-
The solvent is evaporated to yield a gummy residue, which is triturated with cold water (100 ml) to produce a light brown solid.
-
The crude product is collected, washed with cold water, and air-dried.
-
The crude mixture is refluxed in 150 ml of 50% acetic acid overnight.
-
The reaction mixture is cooled and concentrated. Cold water (100 ml) is added to precipitate the product.
-
The solid is filtered, washed with cold water, and dried to afford 2.1 g of a solid containing 10-hydroxycamptothecin (70%).
Synthetic Pathway Visualizations
The following diagrams illustrate the high-level synthetic logic for obtaining exatecan and topotecan from their respective precursors.
Caption: Convergent synthesis of exatecan from its key precursors.
Caption: Semi-synthetic route to topotecan from camptothecin.
References
Exatecan vs. SN-38: A Comparative Analysis of Intermediate Structures and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Exatecan and SN-38, two potent topoisomerase I inhibitors used in cancer therapy. The focus is on the differences in their intermediate structures arising from metabolism, alongside a comprehensive review of their pharmacological properties and the experimental data supporting these findings.
Chemical Structures and Metabolic Intermediates
Exatecan and SN-38 are both camptothecin analogs that exert their anticancer effects by inhibiting topoisomerase I. However, their metabolic pathways and resulting intermediate structures differ significantly.
SN-38 is the active metabolite of the prodrug irinotecan. The conversion of irinotecan to SN-38 is a crucial activation step mediated by carboxylesterase enzymes. This hydrolysis reaction cleaves the carbamate linker, releasing the potent SN-38. SN-38 is subsequently inactivated through glucuronidation by the enzyme UGT1A1, forming SN-38 glucuronide (SN-38G), which is then eliminated from the body.[1][2][3] Therefore, the primary intermediate structures in the metabolic pathway of SN-38 are its prodrug form (irinotecan) and its inactive glucuronide conjugate (SN-38G).
Exatecan , in contrast, does not require metabolic activation and is directly active.[4] Its metabolism is primarily carried out by cytochrome P450 enzymes, specifically CYP3A4 and CYP1A2.[5] This process leads to the formation of hydroxylated metabolites. The two major urinary metabolites identified in both rats and humans are the 4-hydroxymethyl metabolite (UM-1) and the 3-hydroxy metabolite (UM-2).[4][6] The formation of UM-1 is predominantly catalyzed by CYP3A4.[4]
The key structural difference in their metabolic pathways lies in the nature of the "intermediate" structures. For SN-38, the critical intermediate is its active form, generated from a prodrug. For Exatecan, the intermediates are metabolites formed during its inactivation and clearance.
Comparative Data
The following tables summarize the key differences in the chemical and pharmacological properties of Exatecan and SN-38.
| Feature | Exatecan | SN-38 | Reference(s) |
| Chemical Formula | C₂₄H₂₂FN₃O₄ | C₂₂H₂₀N₂O₅ | [7] |
| Molecular Weight | 435.45 g/mol | 392.40 g/mol | |
| Activation | Direct-acting | Active metabolite of Irinotecan | [1][4] |
| Primary Metabolizing Enzymes | CYP3A4, CYP1A2 | Carboxylesterases (for activation), UGT1A1 (for inactivation) | [2][5] |
| Major Metabolites | UM-1 (4-hydroxymethyl), UM-2 (3-hydroxy) | SN-38G (glucuronide conjugate) | [1][4][6] |
| In Vitro Potency | Exatecan | SN-38 | Reference(s) |
| Topoisomerase I Inhibition (relative to SN-38) | ~3-10 times more potent | - | [4] |
| Cytotoxicity (IC₅₀) in various cancer cell lines | Generally lower (more potent) | Higher (less potent) |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells of interest cultured in appropriate multiwell plates
-
Test compounds (Exatecan, SN-38) at various concentrations
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled multiwell plates suitable for luminescence reading
-
Luminometer
Procedure:
-
Cell Plating: Seed cells into opaque-walled 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Exatecan or SN-38. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.[8][9]
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% Glycerol)
-
Test compounds (Exatecan, SN-38) at various concentrations
-
Nuclease-free water
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% Bromophenol Blue, 25% Glycerol)
-
Agarose gel (1%) in 1x TAE buffer
-
DNA stain (e.g., Ethidium Bromide)
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes containing 10x Topoisomerase I Assay Buffer, supercoiled plasmid DNA, and varying concentrations of the test compound. Include a "no inhibitor" control and a "solvent" control.
-
Enzyme Addition: Add a predetermined amount of human Topoisomerase I to each reaction mixture. The amount of enzyme should be sufficient to fully relax the supercoiled DNA in the absence of an inhibitor.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the 5x Stop Buffer/Gel Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA stain and visualize the DNA bands using a UV transilluminator. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band. The intensity of the bands can be quantified using densitometry software to determine the extent of inhibition at different compound concentrations.[10][11][12][13][14]
Visualizations
Lactone Ring Stability and Hydrolysis
Both Exatecan and SN-38 possess a crucial α-hydroxy-δ-lactone ring (E-ring) in their structure, which is essential for their topoisomerase I inhibitory activity. This lactone ring exists in a pH-dependent equilibrium with an inactive open-ring carboxylate form.[4][15] At physiological pH (7.4), the equilibrium tends to favor the inactive carboxylate form. However, the active lactone form is favored in acidic environments.[16]
The conversion from the lactone to the carboxylate form occurs through hydrolysis.[15][16] While both compounds undergo this reversible hydrolysis, the stability of the lactone ring can influence their overall efficacy and pharmacokinetic properties. In vivo studies have shown that SN-38 is predominantly present as the active lactone form in plasma, despite the rapid conversion of its parent drug, irinotecan, to the carboxylate form.[17] This suggests that the local tumor microenvironment or cellular uptake mechanisms may favor the retention of the active lactone species. The relative stability of the lactone ring of Exatecan compared to SN-38 under physiological conditions is an area of ongoing research and may contribute to the observed differences in their potency.
References
- 1. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 3. Intracellular conversion of irinotecan to its active form, SN-38, by native carboxylesterase in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Portico [access.portico.org]
- 6. Urinary metabolites of DX-8951, a novel camptothecin analog, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exatecan | C24H22FN3O4 | CID 151115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay of topoisomerase I activity [protocols.io]
- 14. inspiralis.com [inspiralis.com]
- 15. researchgate.net [researchgate.net]
- 16. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetics of the in vivo interconversion of the carboxylate and lactone forms of irinotecan (CPT-11) and of its metabolite SN-38 in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Exatecan-Based ADCs: A Comparative Guide to In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with innovation in payload chemistry playing a pivotal role in developing more potent and safer cancer therapeutics. Exatecan, a potent topoisomerase I inhibitor, has emerged as a promising payload, demonstrating significant preclinical activity.[1] This guide provides an objective comparison of the in vitro and in vivo performance of Exatecan-based ADCs against other established ADC payloads, supported by experimental data and detailed methodologies.
Mechanism of Action: Topoisomerase I Inhibition
Exatecan and other camptothecin analogs exert their cytotoxic effects by targeting topoisomerase I (TOP1), an essential enzyme involved in DNA replication and transcription. TOP1 relieves torsional stress in DNA by creating transient single-strand breaks. Exatecan stabilizes the covalent complex between TOP1 and DNA (the TOP1cc), preventing the re-ligation of the DNA strand.[2] The collision of a replication fork with this stabilized complex leads to irreversible double-strand breaks, ultimately triggering apoptotic cell death.[2]
References
The Crucial Choice: A Comparative Analysis of ADC Linkers for Exatecan Conjugation
For researchers, scientists, and drug development professionals, the efficacy of an antibody-drug conjugate (ADC) is not solely reliant on the potency of its cytotoxic payload. The linker, the molecular bridge connecting the antibody to the drug, plays a pivotal role in the overall therapeutic index, influencing stability, targeted delivery, and ultimately, clinical success. This guide provides an in-depth comparative analysis of various linker technologies for the conjugation of Exatecan, a potent topoisomerase I inhibitor, supported by experimental data and detailed protocols.
Exatecan's high potency makes it an attractive payload for ADCs, but its hydrophobicity presents a significant challenge, often leading to aggregation and poor pharmacokinetic profiles.[1][2] The choice of linker is therefore critical to overcoming these hurdles and unlocking the full therapeutic potential of Exatecan-based ADCs. This comparison focuses on the key classes of linkers that have been explored for Exatecan conjugation: hydrophilic linkers, cleavable linkers, and other novel platforms.
Comparative Performance of Exatecan ADC Linkers
The selection of a linker technology has a profound impact on the physicochemical properties and biological activity of an Exatecan ADC. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Physicochemical Properties and Stability of Different Exatecan ADC Linker Technologies
| Linker Technology | Key Physicochemical Properties | Plasma Stability | Drug-to-Antibody Ratio (DAR) | Reference |
| Hydrophilic Linkers (General) | Improved hydrophilicity, reduced aggregation.[2] | Stable at 37°C for 15 days.[2] | Enables high DAR (e.g., 8) with favorable properties.[2] | [2] |
| Polysarcosine (PSAR) Linker | Efficiently reduces overall hydrophobicity.[3][4] | Maintained pharmacokinetic profile similar to the unconjugated antibody.[3][4] | Homogeneous DAR of 8.[3][4] | [3][4] |
| PEG Linkers | Incorporates polar PEG groups to increase hydrophilicity.[2][5] | Generally stable, contributes to improved pharmacokinetics.[2] | Allows for high DARs (e.g., 8, 16).[2] | [2][5] |
| Dipeptide Cleavable Linkers (e.g., VC, VA) | Prone to hydrophobicity-induced aggregation.[6] | Susceptible to premature cleavage by certain plasma enzymes.[7] | Can be challenging to achieve high DARs without aggregation.[6] | [1][6][7] |
| "Exo-linker" Platform | Reduced aggregation and hydrophobicity compared to traditional peptide linkers.[7][8] | Superior DAR retention over 7 days compared to T-DXd's linker.[7][8] | Can achieve high DARs (e.g., 8 and 10) with good homogeneity.[7][8] | [6][7][8] |
| Phosphonamidate Linker | Enables construction of highly loaded ADCs with excellent solubility.[9][10] | Drastically improved linker stability in vitro and in vivo compared to Enhertu.[9][10] | Facilitates aggregation-free high DAR of 8.[9][10] | [9][10] |
| GGFG Tetrapeptide Linker (in T-DXd) | Optimized to mitigate hydrophobicity challenges.[7] | Vulnerable to potential off-target cleavage.[7] | High DAR of 8.[7] | [7] |
Table 2: In Vitro and In Vivo Performance of Exatecan ADCs with Different Linkers
| Linker Technology | In Vitro Cytotoxicity | In Vivo Efficacy | Bystander Effect | Reference |
| Hydrophilic Linkers (General) | Potent cell growth inhibition.[2] | Comparable or stronger tumor regression in xenograft models.[2] | Enhanced bystander activity.[2] | [2] |
| Polysarcosine (PSAR) Linker | Strong cytotoxicity in HER2-positive cell lines, comparable to T-DXd.[3] | Outperformed T-DXd at 1 mg/kg in an NCI-N87 xenograft model.[3][4] | Higher bystander killing effect than T-DXd.[3][4] | [3][4] |
| "Exo-linker" Platform | Not specified | Demonstrated substantial therapeutic efficacy and dose-dependent tumor-inhibitory effect.[6] | Not specified | [6][8] |
| Phosphonamidate Linker | Improved target-mediated killing of tumor cells compared to Enhertu.[9][10] | Superior in vivo efficacy over four tested dose levels in a xenograft model compared to Enhertu.[9][10] | Excellent bystander killing.[9][10] | [9][10] |
| GGFG Tetrapeptide Linker (in T-DXd) | Potent in vitro activity.[3] | Clinically validated efficacy.[8] | Strong bystander killing effect.[3] | [3][8] |
Visualizing the Concepts: Diagrams and Workflows
To better understand the principles discussed, the following diagrams illustrate key mechanisms and processes in Exatecan ADC development.
Caption: General experimental workflow for Exatecan ADC development.
Caption: Mechanism of action for a cleavable linker Exatecan ADC.
Caption: Logical relationship of Exatecan linker technologies and their desired outcomes.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for the evaluation of Exatecan ADCs.
ADC Conjugation (General Protocol)
A common method for conjugating Exatecan linkers to antibodies, particularly those utilizing cysteine residues, involves the following steps:[1]
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.[1]
-
Linker-Payload Activation: The linker-payload construct, equipped with a reactive moiety (e.g., maleimide), is prepared for conjugation.[1]
-
Conjugation Reaction: The activated linker-payload is incubated with the reduced antibody, allowing the reactive moiety to form a covalent bond with the antibody's free thiol groups.
-
Purification: The resulting ADC is purified from unconjugated linker-payload and antibody using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels (by SEC), and hydrophobicity (by HIC).[11]
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)
This assay determines the potency of the ADC in killing cancer cells in culture:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, payload, or control antibody for a specified period (e.g., 72-120 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Efficacy Study (Xenograft Models)
These studies evaluate the anti-tumor activity of the ADC in a living organism:
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a predetermined size.
-
ADC Administration: Mice are treated with the ADC, vehicle control, or a control antibody, typically via intravenous injection.
-
Tumor Monitoring: Tumor volume and body weight are monitored regularly over a period of several weeks.
-
Data Analysis: Tumor growth inhibition is calculated to assess the efficacy of the ADC.
Pharmacokinetic (PK) Study
PK studies assess the absorption, distribution, metabolism, and excretion of the ADC:[1]
-
ADC Administration: A single dose of the ADC is administered to animals (e.g., rats or mice).
-
Blood Sampling: Blood samples are collected at various time points after administration.
-
ADC Quantification: The concentration of the total antibody and/or the conjugated ADC in the plasma is determined using methods like ELISA or LC-MS.
-
Data Analysis: The data is used to determine key PK parameters such as clearance, half-life, and area under the curve (AUC).
Conclusion
The development of effective Exatecan-based ADCs is heavily reliant on the strategic selection of the linker. While traditional cleavable linkers have shown utility, newer technologies such as hydrophilic linkers and novel platforms like the "exo-linker" and phosphonamidate linkers are demonstrating significant advantages in overcoming the challenges associated with Exatecan's hydrophobicity. These advanced linkers enable the production of ADCs with higher drug-to-antibody ratios, improved stability, and enhanced in vivo efficacy. The comparative data and protocols presented in this guide are intended to provide researchers with a solid foundation for the rational design and optimization of the next generation of Exatecan ADCs, ultimately aiming for improved therapeutic outcomes in cancer treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
Head-to-head comparison of different camptothecin synthesis routes
A Head-to-Head Comparison of Seminal Camptothecin Total Synthesis Routes
For researchers and professionals in the field of drug development and organic synthesis, the total synthesis of complex natural products like camptothecin represents a significant challenge and a landmark achievement. Over the past few decades, numerous synthetic routes to this potent anti-cancer agent have been developed, each with its own unique strategy and advantages. This guide provides a head-to-head comparison of five seminal total synthesis routes of camptothecin, offering insights into their efficiency, novelty, and practicality.
Comparative Analysis of Camptothecin Synthesis Routes
The following table summarizes the key quantitative and qualitative aspects of the total syntheses developed by the research groups of Stork, Rapoport, Danishefsky, Curran, and Comins. This allows for a direct comparison of their respective approaches.
| Synthetic Route (Lead Scientist, Year) | Key Strategy | Starting Material(s) | Number of Steps | Overall Yield | Stereoselectivity | Key Reactions/Features |
| Gilbert Stork (1971) [1][2][3] | Friedländer annulation of a pre-formed DE ring system with 2-amino-5-chlorobenzaldehyde. | 2-chloroquinoline, ethyl acetoacetate | ~15 | Not explicitly stated in abstracts | Racemic | Friedländer synthesis, Dieckmann condensation, construction of a key tricyclic ketone intermediate. |
| Henry Rapoport (1972) [4][5][6][7] | Construction of the ABC ring system followed by annulation of the DE rings. | 2-amino-5-chlorobenzaldehyde, 3-methoxy-4-methylaniline | 15 (linear) | Not explicitly stated in abstracts | Racemic | Friedländer synthesis, Pfitzner-Moffatt oxidation, Johnson-Claisen rearrangement. |
| Samuel Danishefsky (1993) [5][8][9][10] | A convergent approach featuring a highly functionalized pyridone ring. | Readily available tricyclic ester | 9 | 39% (for the conversion of a key intermediate) | Racemic | Selective deprotonation and condensation, ozonolysis. |
| Dennis P. Curran (1998) | Radical annulation of an isonitrile to form the B ring. | Substituted pyridine and an isonitrile | Not explicitly stated in abstracts | Not explicitly stated in abstracts | Racemic | 4+1 radical annulation, cascade radical reactions. |
| Daniel L. Comins (2001) [11] | A highly efficient and asymmetric synthesis. | 2-chloro-3-lithiopyridine, chiral lactone | 6 | 12.5% | Asymmetric (S)-enantiomer | Asymmetric addition to a pyridyl ketone, intramolecular Heck reaction. |
Synthetic Route Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each of the compared synthetic routes, highlighting the key transformations and the progression from starting materials to the final camptothecin product.
Caption: Stork's convergent synthesis of racemic camptothecin.
Caption: Rapoport's linear synthesis of racemic camptothecin.
Caption: Danishefsky's concise synthesis of racemic camptothecin.
Caption: Curran's radical-based approach to the camptothecin core.
Caption: Comins' efficient asymmetric synthesis of (S)-camptothecin.
Detailed Experimental Protocols
The following are representative experimental protocols for key transformations in the discussed syntheses. These are based on the general procedures described in the seminal publications and are intended to provide a practical understanding of the methodologies employed.
Stork Synthesis: Friedländer Annulation
The Friedländer annulation is a classic method for the synthesis of quinolines and was a key step in Stork's approach.
Reaction: Condensation of the tricyclic ketone intermediate with 2-amino-5-chlorobenzaldehyde.
Protocol:
-
A mixture of the tricyclic ketone (1.0 eq) and 2-amino-5-chlorobenzaldehyde (1.2 eq) is heated in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a high-boiling solvent such as toluene or xylene.
-
The reaction is equipped with a Dean-Stark apparatus to remove the water formed during the condensation.
-
The reaction mixture is heated at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the corresponding quinoline derivative.
Rapoport Synthesis: Pfitzner-Moffatt Oxidation
The Pfitzner-Moffatt oxidation is a mild method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.
Reaction: Oxidation of a key alcohol intermediate to the corresponding ketone.
Protocol:
-
To a solution of the alcohol (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and a suitable organic solvent (e.g., dichloromethane) is added a carbodiimide, such as dicyclohexylcarbodiimide (DCC) (3.0 eq).
-
A catalytic amount of a mild acid, such as pyridinium trifluoroacetate, is added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is filtered to remove the dicyclohexylurea byproduct.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired ketone.
Comins Synthesis: Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful tool for the formation of cyclic structures and was a pivotal step in Comins' efficient synthesis.
Reaction: Palladium-catalyzed cyclization of an aryl halide with an alkene to form the C ring of camptothecin.
Protocol:
-
A solution of the aryl bromide or iodide precursor (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF) is prepared in a reaction vessel.
-
A palladium catalyst, such as palladium(II) acetate (0.05-0.1 eq), and a phosphine ligand, such as triphenylphosphine (0.1-0.2 eq), are added to the solution.
-
A base, typically a tertiary amine like triethylamine or diisopropylethylamine (2.0-3.0 eq), is added to the reaction mixture.
-
The reaction mixture is heated to 80-100 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
The reaction progress is monitored by TLC or HPLC.
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to afford the cyclized product.
Conclusion
The evolution of camptothecin synthesis showcases the advancement of organic chemistry over several decades. Stork's and Rapoport's initial syntheses, while lengthy, were groundbreaking achievements that established the feasibility of constructing this complex pentacyclic alkaloid. Danishefsky's and Curran's routes introduced more modern and efficient strategies, significantly shortening the synthetic sequence. The Comins synthesis stands out for its remarkable efficiency and, most importantly, its asymmetric nature, providing direct access to the biologically active (S)-enantiomer. For researchers today, the choice of a synthetic route will depend on the specific goals, such as the need for large quantities of racemic material for initial screening or the requirement for the enantiopure drug for clinical development. The strategies and methodologies developed in these seminal syntheses continue to inspire and inform the field of natural product synthesis.
References
- 1. The total synthesis of dl-camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A total synthesis of dl-camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concise total syntheses of dl-camptothecin and related anticancer drugs | Chemsrc [chemsrc.com]
- 6. synarchive.com [synarchive.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. A practical six-step synthesis of (S)-camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Exatecan Intermediate 5
Researchers and drug development professionals handling Exatecan Intermediate 5 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this chemical compound, which is used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3]
Hazard Profile and Safety Precautions
This compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[4][5] Therefore, strict adherence to safety protocols is paramount during handling and disposal.
Key Safety Data:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[4][5] |
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Wear chemical-impermeable gloves and protective clothing. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded.[6] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to abide by all prevailing country, federal, state, and local regulations.[4] Improper disposal can lead to environmental contamination and pose risks to public health.[7][8][9]
1. Waste Characterization and Segregation:
-
Identify as Hazardous Waste: Due to its toxicological profile, this compound waste should be treated as hazardous pharmaceutical waste.
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous laboratory trash. Keep it separate from other chemical waste unless compatibility is confirmed.
2. Containerization and Labeling:
-
Use Appropriate Containers: Collect waste in designated, leak-proof, and sealed containers.
-
Proper Labeling: Clearly label the waste container with "Hazardous Pharmaceutical Waste," the chemical name ("this compound"), and any other information required by your institution or local regulations.
3. Storage:
-
Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.[4]
-
Follow Institutional Protocols: Adhere to your organization's specific guidelines for hazardous waste storage.
4. Professional Disposal:
-
Engage a Licensed Disposal Company: It is crucial to contact and contract with a licensed professional waste disposal service that is qualified to handle hazardous pharmaceutical waste.[10]
-
Manifesting: For transportation, hazardous waste often requires a uniform hazardous waste manifest to track it from the point of generation to its final disposal facility.[8][11]
-
Recommended Disposal Method: The preferred method for final disposal of such pharmaceutical waste is high-temperature incineration in a permitted hazardous waste incinerator.[7][10][11]
Experimental Protocol for Accidental Release Clean-up:
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[4]
-
Wear Full PPE: Don appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles.[4]
-
Contain the Spill: Prevent further leakage or spillage. Keep the material away from drains and water courses.[4]
-
Absorb and Collect: For liquid spills, absorb with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders). For solid spills, carefully sweep or scoop the material to avoid dust formation.[4]
-
Decontaminate: Scrub the affected surfaces and equipment with alcohol.[4]
-
Dispose of Contaminated Materials: Collect all contaminated materials (absorbent, PPE, etc.) in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[4]
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. This compound | 143655-70-3 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. iwaste.epa.gov [iwaste.epa.gov]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. researchgate.net [researchgate.net]
- 10. capotchem.cn [capotchem.cn]
- 11. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
